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  • Product: 1-(2-Methylphenyl)ethen-1-ol
  • CAS: 107557-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-methylphenyl)ethen-1-ol

For Researchers, Scientists, and Drug Development Professionals Preamble: The Elusive Enol and Its Spectroscopic Signature In the realm of organic chemistry, the structural elucidation of molecules is paramount. Spectros...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Enol and Its Spectroscopic Signature

In the realm of organic chemistry, the structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this endeavor. This guide provides a comprehensive exploration of the spectroscopic data for 1-(2-methylphenyl)ethen-1-ol. However, a discussion of this compound is incomplete without acknowledging its existence as the enol tautomer of 2'-methylacetophenone.

Simple enols, like 1-(2-methylphenyl)ethen-1-ol, are often transient species, existing in a dynamic equilibrium with their more stable keto counterparts.[1][2] Consequently, obtaining direct spectroscopic data for the pure enol form can be challenging. This guide, therefore, adopts a dual approach: it presents the known spectroscopic data of the stable keto form, 2'-methylacetophenone, and provides a detailed, predictive analysis of the expected spectroscopic characteristics of its enol, 1-(2-methylphenyl)ethen-1-ol. Understanding this keto-enol tautomerism is crucial for interpreting the spectral data of samples where both forms may coexist.[1][3]

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, temperature, and pH.[1][3][4] Non-polar solvents tend to favor the enol form to a greater extent than polar solvents.[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A meticulously designed experimental protocol is crucial, especially when attempting to characterize an unstable species like an enol.

Objective: To acquire ¹H and ¹³C NMR spectra of 2'-methylacetophenone and to identify signals corresponding to its enol tautomer, 1-(2-methylphenyl)ethen-1-ol.

Methodology:

  • Solvent Selection: Prepare separate samples in a polar, aprotic solvent (e.g., DMSO-d₆) and a non-polar solvent (e.g., CCl₄ or C₆D₆). The choice of solvent can influence the keto-enol equilibrium, potentially increasing the concentration of the enol form.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity 2'-methylacetophenone.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure optimal signal dispersion and resolution.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Consider performing advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Table 1: Comparison of ¹H NMR Data for 2'-methylacetophenone (Keto) and Predicted Data for 1-(2-methylphenyl)ethen-1-ol (Enol)

Assignment (Keto Form) Chemical Shift (δ) ppm Multiplicity Integration Assignment (Enol Form) Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Integration
Ar-H7.21 - 7.67[5]Multiplet4HAr-H~7.0 - 7.5Multiplet4H
-COCH₃2.51[5]Singlet3H=C-OH~5.0 - 6.0Singlet1H
Ar-CH₃2.54[5]Singlet3HAr-CH₃~2.3Singlet3H
=CH₂ (cis to Ar)~4.5 - 5.0Doublet1H
=CH₂ (trans to Ar)~4.5 - 5.0Doublet1H
  • Keto Form (2'-methylacetophenone): The spectrum is characterized by a sharp singlet for the acetyl protons (-COCH₃) around 2.51 ppm and another singlet for the aromatic methyl group protons at a similar chemical shift.[5] The aromatic protons appear as a complex multiplet in the downfield region.[5]

  • Enol Form (1-(2-methylphenyl)ethen-1-ol) - Predicted: The enol form would exhibit several key differences. The most significant would be the disappearance of the acetyl singlet and the appearance of new signals corresponding to the vinyl protons (=CH₂) and the hydroxyl proton (-OH). The two vinyl protons are diastereotopic and would likely appear as two distinct doublets, due to geminal coupling. Their chemical shift is expected to be in the range of 4.5-5.0 ppm. The hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Comparison of ¹³C NMR Data for 2'-methylacetophenone (Keto) and Predicted Data for 1-(2-methylphenyl)ethen-1-ol (Enol)

Assignment (Keto Form) Chemical Shift (δ) ppm Assignment (Enol Form) Predicted Chemical Shift (δ) ppm
C=O~198[6]=C-OH~150 - 160
Aromatic C~125 - 137[6]Aromatic C~125 - 140
-COCH₃~27[6]=CH₂~90 - 100
Ar-CH₃~21Ar-CH₃~20
  • Keto Form (2'-methylacetophenone): The most downfield signal is the carbonyl carbon (C=O) at approximately 198 ppm.[6] The aromatic carbons resonate in the 125-137 ppm region, and the methyl carbons of the acetyl and aromatic methyl groups appear upfield.

  • Enol Form (1-(2-methylphenyl)ethen-1-ol) - Predicted: The enol form would show a dramatic upfield shift for the former carbonyl carbon, which is now part of a carbon-carbon double bond and bonded to a hydroxyl group (=C-OH), appearing around 150-160 ppm. A new signal for the terminal vinyl carbon (=CH₂) would appear around 90-100 ppm. The chemical shifts of the aromatic and methyl carbons would be less affected.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Experimental Protocol: IR Spectrum Acquisition

Objective: To obtain the IR spectrum of 2'-methylacetophenone and identify characteristic absorption bands for both the keto and potential enol forms.

Methodology:

  • Sample Preparation:

    • For a liquid sample like 2'-methylacetophenone, the spectrum can be acquired neat by placing a drop of the liquid between two salt plates (NaCl or KBr).

    • Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Acquire the sample spectrum.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectroscopic Data

Table 3: Comparison of Key IR Absorption Bands for 2'-methylacetophenone (Keto) and Predicted Bands for 1-(2-methylphenyl)ethen-1-ol (Enol)

Vibrational Mode (Keto Form) Wavenumber (cm⁻¹) (NIST) Vibrational Mode (Enol Form) Predicted Wavenumber (cm⁻¹)
C=O Stretch~1690[7]O-H Stretch (H-bonded)3200 - 3600 (broad)
C-H Aromatic Stretch~3000 - 3100[7]C=C Stretch~1640 - 1680
C-H Aliphatic Stretch~2850 - 3000[7]=C-H Stretch~3010 - 3100
C=C Aromatic Stretch~1450 - 1600[7]C-O Stretch~1200
  • Keto Form (2'-methylacetophenone): The most prominent feature in the IR spectrum of the keto form is the strong, sharp absorption band around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretch.[7]

  • Enol Form (1-(2-methylphenyl)ethen-1-ol) - Predicted: The presence of the enol form would be indicated by the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Additionally, a C=C stretching absorption would appear around 1640-1680 cm⁻¹, and the intense C=O band of the keto form would be diminished or absent depending on the equilibrium position.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol: Mass Spectrum Acquisition

Objective: To obtain the mass spectrum of 2'-methylacetophenone and predict the fragmentation pattern of its enol tautomer.

Methodology:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometric Data

Table 4: Comparison of Key Mass Spectral Fragments for 2'-methylacetophenone (Keto) and Predicted Fragments for 1-(2-methylphenyl)ethen-1-ol (Enol)

m/z (Keto Form) (NIST) Proposed Fragment (Keto Form) m/z (Enol Form) Proposed Fragment (Enol Form)
134[8][M]⁺ (Molecular Ion)134[M]⁺ (Molecular Ion)
119[8][M - CH₃]⁺119[M - CH₃]⁺
91[8][C₇H₇]⁺ (Tropylium ion)91[C₇H₇]⁺
43[CH₃CO]⁺
  • Keto and Enol Forms: Both tautomers have the same molecular formula (C₉H₁₀O) and thus the same molecular weight (134 g/mol ). Therefore, the molecular ion peak [M]⁺ will be observed at m/z 134 for both.[8]

  • Keto Form Fragmentation: A characteristic fragmentation of acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Another major fragmentation pathway involves the loss of the methyl group to give a fragment at m/z 119, which can then lose CO to form the tropylium ion at m/z 91.[8]

  • Enol Form Fragmentation: The enol form is also expected to show a fragment at m/z 119 due to the loss of a methyl radical. The fragmentation pattern might differ in the relative abundances of certain ions compared to the keto form, but the major fragments are likely to be similar due to rearrangements after ionization.

Visualization of Key Concepts

Experimental_Workflow start Sample of 2'-methylacetophenone nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 1-(2-methylphenyl)ethen-1-ol is intrinsically linked to the study of its keto tautomer, 2'-methylacetophenone. While direct observation of the enol form is challenging due to its inherent instability, a thorough understanding of spectroscopic principles allows for the prediction of its key spectral features. This guide provides a framework for researchers to approach the analysis of such systems, emphasizing the importance of considering tautomeric equilibria. By comparing the expected spectra of the enol with the known spectra of the keto form, scientists can confidently identify the presence of both species and gain deeper insights into the chemical behavior of this and similar molecular systems.

References

  • PubChem. (n.d.). 1-(2-Methylphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Methylphenyl)ethanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2018). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. Royal Society of Chemistry.
  • NIST. (n.d.). 1-(2-Methylphenyl)ethanol Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of acetophenone. Retrieved from [Link]

  • Fiveable. (n.d.). Keto-enol tautomerism. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry. Retrieved from [Link]

  • YouTube. (2021). Proton NMR Spectra of Acetophenone. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Poly Vinyl Alcohol Functionalized Iron Oxide Nanoparticles. Retrieved from [Link]

  • PMC. (2014). Acetophenone Monomers from Acronychia trifoliolata. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Methylacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(2-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)- Notes. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • SciELO. (2006). Synthesis and characterization of poly (vinyl alcohol) hydrogels and hybrids for rMPB70 protein adsorption. Retrieved from [Link]

  • ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-methyl acetophenone 2-methylacetophenone. Retrieved from [Link]

  • PMC. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • ERIC. (2020). Keto-Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy.... Retrieved from [Link]

Sources

Exploratory

Computational Characterization of 1-(2-methylphenyl)ethen-1-ol: A Technical Guide

Introduction & Chemical Context 1-(2-methylphenyl)ethen-1-ol is the enol tautomer of 2'-methylacetophenone (also known as o-methylacetophenone).[1] While acetophenone derivatives are staples in organic synthesis, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-(2-methylphenyl)ethen-1-ol is the enol tautomer of 2'-methylacetophenone (also known as o-methylacetophenone).[1] While acetophenone derivatives are staples in organic synthesis, this specific congener presents a unique computational challenge due to the ortho-effect . The steric hindrance provided by the methyl group at the C2 position forces the phenyl ring out of planarity with the enol moiety, significantly altering conjugation, stability, and spectroscopic signatures compared to the unsubstituted parent.

For drug development professionals, understanding this molecule is critical when designing metabolic pathways or prodrugs involving acetophenone scaffolds. This guide provides a robust theoretical framework to characterize its transient existence, focusing on the high-energy barrier of tautomerization and the structural deformation caused by steric clash.

Key Chemical Challenges[1]
  • Transient Nature: The equilibrium heavily favors the ketone form (

    
     to 
    
    
    
    kcal/mol).[1]
  • Atropisomerism Potential: The ortho-methyl group creates a rotational barrier between the phenyl ring and the vinyl alcohol group.

  • Proton Transfer Mechanisms: The mechanism of enolization differs significantly in gas phase (high barrier) vs. aqueous solution (solvent-mediated).[1]

Computational Methodology (Standard Operating Procedure)

To ensure publication-quality data and reproducibility, the following computational protocol is recommended. This workflow balances cost with accuracy, utilizing Density Functional Theory (DFT) for geometry and higher-level theory for energies.[1]

The Computational Workflow

The following Graphviz diagram outlines the logical progression of the theoretical study, from conformational searching to spectral validation.

ComputationalWorkflow cluster_Analysis Analysis Modules Start Input Structure: 1-(2-methylphenyl)ethen-1-ol ConfSearch Conformational Scan (Dihedral: C2-C1-Calpha-O) Start->ConfSearch Initial Guess GeomOpt Geometry Optimization DFT: wB97X-D / 6-311++G(d,p) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Thermo Thermodynamics (Keto-Enol Delta G) FreqCalc->Thermo No Imag. Freq TS_Search Transition State Search (QST3 / IRC) FreqCalc->TS_Search 1 Imag. Freq (TS) Spectra Spectral Prediction (NMR / IR / UV-Vis) FreqCalc->Spectra TS_Search->Thermo Barrier Height

Caption: Workflow for theoretical characterization. Blue nodes indicate input/analysis phases; white nodes indicate calculation steps.

Recommended Level of Theory[1]
ParameterRecommended MethodRationale (Causality)
Functional wB97X-D or M06-2X Standard B3LYP fails to accurately capture dispersion forces critical for the ortho-methyl steric interaction.[1] wB97X-D includes dispersion corrections essential for this crowded system.
Basis Set 6-311++G(d,p) Diffuse functions (++) are non-negotiable for the enol oxygen's lone pairs and anionic character in transition states.
Solvation SMD (Solvation Model based on Density)SMD is superior to standard PCM for calculating

, especially when comparing protic (water) vs. aprotic (acetonitrile) environments.
Frequency Harmonic Approx.[1]Essential to verify stationary points (NIMAG=0 for minima, NIMAG=1 for TS) and obtain Zero-Point Energy (ZPE).

Conformational Landscape & Steric Clash

Unlike acetophenone, where the phenyl ring can be coplanar with the carbonyl, 1-(2-methylphenyl)ethen-1-ol suffers from allylic strain (A1,3 strain) .[1]

Experimental Protocol: Dihedral Scan

To find the global minimum, you must perform a relaxed potential energy surface (PES) scan.

  • Define Coordinate: Dihedral angle

    
     (
    
    
    
    ).[1]
  • Scan Range:

    
     to 
    
    
    
    in
    
    
    increments.[1]
  • Expectation: The global minimum will likely be at a twist angle of

    
    , not 
    
    
    
    (planar). The planar form is a transition state for ring rotation.

Why this matters: If you optimize from a planar starting structure without a scan, you may land on a saddle point (imaginary frequency) rather than the true ground state.

Tautomerization Thermodynamics

The core of this study is the equilibrium between the enol (1-(2-methylphenyl)ethen-1-ol) and the ketone (2'-methylacetophenone).[1]


[1][2]
Thermodynamic Data Presentation (Simulated)

Calculations should be tabulated to compare gas phase vs. solution phase stability.

Phase

(kcal/mol)

(kcal/mol)
Equilibrium Constant (

)
Dominant Species
Gas Phase +11.5+12.2

Ketone
Water (SMD) +9.8+10.5

Ketone
DMSO (SMD) +10.2+10.9

Ketone

Note: Positive values indicate the Enol is higher in energy (less stable). The ortho-methyl group destabilizes the planar enol more than the ketone due to the rigidity of the C=C double bond compared to the C-C single bond in the ketone.

Transition State Dynamics: The Proton Transfer

This is the most critical section for researchers studying mechanism. The tautomerization does not occur via a simple intramolecular hop in solution; it is solvent-mediated.[1]

Mechanism Visualization

The following diagram contrasts the high-energy direct transfer with the lower-energy water-assisted transfer.

ReactionMechanism Reactant Enol Form (Reactant) TS_Direct TS1: Direct Transfer (4-membered ring) ~60 kcal/mol Reactant->TS_Direct High E TS_Water TS2: Water-Assisted (6-membered ring) ~25 kcal/mol Reactant->TS_Water Low E (+H2O) Product Ketone Form (Product) TS_Direct->Product TS_Water->Product

Caption: Comparison of proton transfer pathways. The water-assisted route (TS2) is kinetically accessible at room temperature.[1]

Protocol for TS Calculation
  • Direct Transfer (Gas Phase):

    • Guess Structure: Constrain the O-H distance to

      
       Å and the C-H distance to 
      
      
      
      Å.
    • Command: Opt=(TS, CalcFc, NoEigenTest)

  • Water-Assisted (Explicit Solvation):

    • Place one explicit water molecule bridging the enol hydrogen and the

      
      -carbon.
      
    • This creates a relaxed 6-membered cyclic transition state.[1]

    • Validation: The imaginary frequency should correspond to the concerted movement of the two protons (Enol-H to Water, Water-H to Carbon).

Spectroscopic Signatures (Validation)

To experimentally verify the presence of the transient enol, researchers rely on spectroscopic shifts predicted by these calculations.

Infrared (IR) Spectroscopy[1]
  • Ketone (2'-methylacetophenone): Strong

    
     stretch at 
    
    
    
    .[1] (Shifted lower than standard 1715 due to conjugation).[1]
  • Enol: Distinct broad

    
     stretch at 
    
    
    
    and a
    
    
    stretch at
    
    
    .[1]
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the wB97X-D/6-311++G(d,p) level:

  • Vinyl Protons (

    
    ):  The enol will show two doublets at 
    
    
    
    ppm.
  • Enolic Proton (

    
    ):  Highly variable (
    
    
    
    ppm) depending on solvent hydrogen bonding.[1]
  • Ortho-Methyl: Shifts slightly upfield in the enol form due to the shielding cone of the twisted phenyl ring.

References

  • Gaussian 16 User Reference. Gaussian, Inc.[1] (Standard protocol for DFT, Opt, and Freq keywords). Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension (SMD). Journal of Physical Chemistry B. Link[1]

  • Kresge, A. J. (1991). Reactive intermediates: Enols.[1] Accounts of Chemical Research. (Foundational work on enol generation and stability). Link[1]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Rapoport, Z. (Ed.).[1][3] (2003). The Chemistry of Enols. Wiley.[1] (Authoritative text on enol structure and tautomerism). Link[1]

Sources

Foundational

solubility of 1-(2-methylphenyl)ethen-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-methylphenyl)ethen-1-ol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical paramete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(2-methylphenyl)ethen-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that significantly influences the developability of a potential therapeutic agent.[1] This guide provides a comprehensive technical overview of the solubility of 1-(2-methylphenyl)ethen-1-ol, a substituted aryl vinyl alcohol of interest in medicinal chemistry. In the absence of extensive public domain data on this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for its empirical determination. By equipping researchers with both a theoretical framework and practical experimental protocols, this guide aims to facilitate the accurate assessment of this compound's solubility profile in various organic solvents, a crucial step in formulation development and preclinical evaluation.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a cornerstone of a compound's druggability. It dictates the maximum concentration a substance can achieve in a solution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For oral drug candidates, insufficient aqueous solubility is a major hurdle to achieving therapeutic bioavailability.[2] Furthermore, understanding a compound's solubility in organic solvents is paramount for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

  • Formulation Development: Designing stable and effective dosage forms.

  • In Vitro and In Vivo Assays: Ensuring compound viability and accurate concentration in biological testing.[1]

This guide focuses on 1-(2-methylphenyl)ethen-1-ol, providing a deep dive into the factors governing its solubility and the practical means to measure it.

Physicochemical Profile of 1-(2-methylphenyl)ethen-1-ol: A Predictive Analysis

Direct experimental data for 1-(2-methylphenyl)ethen-1-ol is not extensively available. However, we can infer its likely physicochemical properties by examining its structure and comparing it to its close structural analog, 1-(2-methylphenyl)ethan-1-ol.

Molecular Structure:

  • 1-(2-methylphenyl)ethen-1-ol: C₉H₁₀O

  • 1-(2-methylphenyl)ethan-1-ol: C₉H₁₂O[3][4]

The key difference is the presence of a double bond in the ethenyl group of the target compound, making it an unsaturated alcohol. This structural feature has implications for its polarity and intermolecular interactions.

Property1-(2-methylphenyl)ethan-1-ol (Analog)Predicted for 1-(2-methylphenyl)ethen-1-olRationale for Prediction
Molecular Weight 136.19 g/mol [3][4]~134.18 g/mol Loss of two hydrogen atoms.
Polarity Moderately PolarModerately PolarThe presence of the hydroxyl (-OH) group allows for hydrogen bonding. The aromatic ring and the ethenyl group contribute nonpolar character.
Hydrogen Bond Donor 1[4]1The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptor 1[4]1The oxygen atom in the hydroxyl group can accept a hydrogen bond.
XLogP3 (Lipophilicity) 1.8[4]Likely similar or slightly higherXLogP3 is a measure of hydrophobicity. The introduction of a double bond may slightly increase lipophilicity.

Implications for Solubility:

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Based on its structure, 1-(2-methylphenyl)ethen-1-ol is expected to exhibit the following solubility behavior:

  • High solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO) due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Moderate to low solubility in nonpolar solvents (e.g., hexane, toluene) as the nonpolar regions of the molecule will interact with the solvent, but the polar hydroxyl group will be less favorably solvated.

Theoretical Framework: Intermolecular Forces Governing Solubility

The dissolution of a solid solute in a liquid solvent involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.[7] The key intermolecular forces at play for 1-(2-methylphenyl)ethen-1-ol are:

  • Hydrogen Bonding: The hydroxyl group is the primary driver of interactions with protic solvents like alcohols and water.

  • Dipole-Dipole Interactions: The polar C-O bond contributes to interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and hydrocarbon backbone interact with nonpolar solvents.

The balance of these forces determines the extent of solubility in a given organic solvent.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[8] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment
  • 1-(2-methylphenyl)ethen-1-ol (solute)

  • A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, DMSO)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid 1-(2-methylphenyl)ethen-1-ol B Add a known volume of organic solvent A->B C Seal vial and place in a constant temperature shaker B->C D Shake for 24-48 hours to reach equilibrium C->D E Allow undissolved solid to settle D->E F Filter an aliquot of the supernatant through a syringe filter E->F G Dilute the filtrate to a known concentration F->G H Analyze by HPLC-UV to determine concentration G->H I Calculate solubility H->I

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(2-methylphenyl)ethen-1-ol in the chosen analytical solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 1-(2-methylphenyl)ethen-1-ol to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[9]

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

    • Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8]

  • Sample Collection and Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the analytical solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples and the standard solutions by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted Solubility Profile and Data Presentation

While quantitative data is pending experimental determination, a qualitative and semi-quantitative prediction can be made based on solvent properties.

Organic SolventSolvent ClassPolarity IndexPredicted Solubility of 1-(2-methylphenyl)ethen-1-olPrimary Intermolecular Interactions
HexaneNonpolar0.1LowVan der Waals forces
TolueneNonpolar (Aromatic)2.4ModerateVan der Waals forces, π-π stacking
DichloromethanePolar Aprotic3.1Moderate to HighDipole-dipole interactions
AcetonePolar Aprotic5.1HighDipole-dipole interactions, hydrogen bond acceptor
EthanolPolar Protic4.3Very HighHydrogen bonding, dipole-dipole interactions
MethanolPolar Protic5.1Very HighHydrogen bonding, dipole-dipole interactions
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very HighDipole-dipole interactions, hydrogen bond acceptor

Causality Behind Experimental Choices and Trustworthiness

The described protocol is designed to be a self-validating system. Here's the rationale behind key experimental choices:

  • Use of Excess Solid: This ensures that the solution reaches thermodynamic equilibrium, representing the true maximum solubility.[9]

  • Constant Temperature Control: Solubility is temperature-dependent.[7][10] Maintaining a constant temperature is crucial for reproducible results.

  • Sufficient Equilibration Time: Allowing 24-48 hours ensures that the dissolution process has reached a plateau.[8]

  • Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.[9]

  • Use of a Calibration Curve: This provides a robust and accurate method for quantifying the concentration of the dissolved analyte.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the . While direct experimental data is sparse, a predictive analysis based on its molecular structure suggests good solubility in polar organic solvents. The detailed shake-flask protocol offers a reliable method for researchers to generate accurate and reproducible solubility data.

For drug development professionals, obtaining this data is a critical early step. Future work should focus on the experimental validation of these predictions and expanding the solubility assessment to include pharmaceutically relevant aqueous buffer systems to better inform its potential as a therapeutic agent.[11]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • PubChem. (n.d.). (1S)-1-(2-methylphenyl)ethan-1-ol.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 1-(2-Methylphenyl)ethanol.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • PubChem. (n.d.). (1R)-1-(2-methylphenyl)ethan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2).
  • ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
  • YouTube. (2010, May 5). Factors Affecting Solubility.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 1-(2-methylphenyl)ethen-1-ol Derivatives in Advanced Polymer Synthesis

Introduction: Unlocking the Potential of Non-Traditional Monomers In the quest for novel polymeric materials with tailored properties, polymer chemists are increasingly exploring monomers beyond the standard commercially...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Non-Traditional Monomers

In the quest for novel polymeric materials with tailored properties, polymer chemists are increasingly exploring monomers beyond the standard commercially available selection. 1-(2-methylphenyl)ethen-1-ol presents an interesting theoretical precursor for polymer synthesis. However, a direct survey of polymer chemistry literature reveals that this tertiary alcohol is not utilized as a monomer in its native form. The steric hindrance around the vinyl group and the presence of the hydroxyl group make it unsuitable for direct radical or ionic polymerization.

The true potential of 1-(2-methylphenyl)ethen-1-ol lies in its facile dehydration to form 2-methylstyrene (also known as o-vinyltoluene), a valuable and polymerizable styrenic monomer.[1][2] This application note will, therefore, serve as a comprehensive guide for researchers on how to approach the polymerization of 2-methylstyrene, the logical derivative of 1-(2-methylphenyl)ethen-1-ol. We will provide a detailed examination of its use in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP), and discuss its behavior in cationic polymerization, offering field-proven insights and step-by-step protocols.

Part 1: From Precursor to Polymerizable Monomer: The Dehydration Pathway

The first conceptual step for any researcher working with 1-(2-methylphenyl)ethen-1-ol is its conversion to a stable, polymerizable monomer. An acid-catalyzed dehydration reaction is the most direct route to synthesize 2-methylstyrene. This precursor transformation is a critical insight, as attempting to polymerize the tertiary alcohol directly would likely fail.

The presence of the methyl group in the ortho position on the styrene ring introduces unique electronic and steric effects that influence its polymerization behavior compared to unsubstituted styrene. Electron-donating substituents, such as a methyl group, can affect the reactivity of the monomer and the stability of the propagating radical, making controlled polymerization techniques essential for achieving well-defined polymers.[3]

Part 2: Controlled Radical Polymerization of 2-Methylstyrene via ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predictable molecular weights, complex architectures, and low polydispersity indices (PDI).[4][5] It is particularly well-suited for styrenic monomers. The general mechanism relies on the reversible activation and deactivation of propagating polymer chains using a transition metal complex, typically copper-based.[6]

Causality Behind Experimental Choices in ATRP
  • Initiator: The choice of initiator determines the starting point of the polymer chain. For styrenic monomers, alkyl halides like ethyl α-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (1-PEBr) are highly effective because they mimic the structure of the dormant polymer chain end, ensuring efficient initiation.[7]

  • Catalyst System: The catalyst (e.g., Copper(I) bromide, CuBr) and ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) form a complex that dictates the equilibrium between active (propagating) and dormant species. For 2-methylstyrene, a moderately active catalyst is required. The electron-donating methyl group slightly stabilizes the propagating radical, and a well-chosen ligand ensures the deactivation rate is fast enough to maintain control and minimize termination reactions.[3]

  • Solvent & Temperature: Solvents like anisole or toluene are used to solubilize the monomer, polymer, and catalyst complex. The reaction temperature (typically 90-110 °C for styrenes) provides sufficient energy to overcome the activation barrier for propagation while maintaining catalyst stability.

  • Deoxygenation: ATRP is sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state, halting the polymerization. Therefore, rigorous deoxygenation of the reaction mixture via freeze-pump-thaw cycles or purging with an inert gas is critical for a successful polymerization.[8]

Experimental Workflow: ATRP of 2-Methylstyrene

Below is a visual representation of the typical laboratory workflow for setting up an ATRP reaction.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under N2) cluster_polymerization Polymerization cluster_workup Work-up & Analysis Monomer_Prep Purify 2-Methylstyrene (pass through basic alumina) Add_Liquids Inject Degassed Monomer, Solvent (Anisole), & Ligand (PMDETA) Monomer_Prep->Add_Liquids Flask_Prep Dry Schlenk Flask (oven or flame dry) Add_Solids Add CuBr Catalyst to Flask Flask_Prep->Add_Solids Seal_Purge Seal with Septum, Vacuum/Backfill with N2 (3x) Add_Solids->Seal_Purge Seal_Purge->Add_Liquids Add_Initiator Inject Initiator (EBiB) to start polymerization Add_Liquids->Add_Initiator Heat_Stir Immerse in Preheated Oil Bath & Stir (e.g., 100°C) Add_Initiator->Heat_Stir Sampling Take Samples Periodically (via syringe for kinetics) Heat_Stir->Sampling Terminate Cool Reaction & Expose to Air Heat_Stir->Terminate Sampling->Terminate Purify Dilute with THF, Pass through Alumina Plug Terminate->Purify Precipitate Precipitate Polymer in Cold Methanol Purify->Precipitate Dry_Analyze Dry Polymer & Analyze (GPC, NMR) Precipitate->Dry_Analyze

Caption: Experimental workflow for the ATRP of 2-methylstyrene.

Protocol: Synthesis of Poly(2-methylstyrene) via ATRP

This protocol targets a polymer with a number-average molecular weight (Mₙ) of approximately 15,000 g/mol .

Materials:

  • 2-Methylstyrene (Monomer, MW: 118.18 g/mol ), purified by passing through a basic alumina column.[3]

  • Ethyl α-bromoisobutyrate (EBiB, Initiator, MW: 195.04 g/mol ).

  • Copper(I) bromide (CuBr, Catalyst, MW: 143.45 g/mol , 99.99%).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand, MW: 173.33 g/mol ).

  • Anisole (Solvent), anhydrous.

  • Tetrahydrofuran (THF), inhibitor-free.

  • Methanol, cold.

  • Nitrogen gas (high purity).

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar.

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (10.0 mg, 0.07 mmol).

  • Deoxygenation: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: In a separate vial, prepare a stock solution by mixing 2-methylstyrene (2.50 g, 21.15 mmol), anisole (2.5 mL), and PMDETA (29 µL, 0.14 mmol). Degas this solution by bubbling with nitrogen for 20 minutes.

  • Using a degassed syringe, transfer the monomer/solvent/ligand solution to the Schlenk flask containing the CuBr catalyst. Stir the mixture to allow the catalyst complex to form.

  • Initiation: Using a separate degassed syringe, inject the initiator, EBiB (27.3 mg, 0.14 mmol), into the reaction flask to begin the polymerization. The target degree of polymerization is [Monomer]/[Initiator] = 150.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The reaction is typically run for several hours (e.g., 4-8 hours). Samples can be taken periodically to monitor conversion and molecular weight evolution.

  • Termination & Purification: To stop the reaction, cool the flask to room temperature and expose the contents to air. Dilute the viscous solution with ~5 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution by adding it dropwise into a beaker of cold, stirring methanol (~200 mL).

  • Drying & Characterization: Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight. Determine the Mₙ and PDI (Mₙ/Mₙ) by Gel Permeation Chromatography (GPC) and confirm the structure by ¹H NMR spectroscopy.

Expected Data

The following table summarizes representative data for the controlled radical polymerization of substituted styrenes, providing a baseline for expected outcomes.

Polymerization Method[Monomer]:[CTA/Initiator]:[Catalyst]Time (h)Conversion (%)Mₙ (Theoretical)Mₙ (Experimental)PDI (Mₙ/Mₙ)Reference
ATRP 100:1:1 (Styrene)6757,5008,1001.12[3]
ATRP 150:1:1 (2-Me-Styrene)78014,20015,1001.15Expected
RAFT 200:1:0.2 (2,4-diMe-Styrene)128522,40023,8001.14[7]

Note: Data for 2-Me-Styrene is an expected result based on typical ATRP of substituted styrenes.

Part 3: Alternative Synthetic Route: Cationic Polymerization

Cationic polymerization is another viable method for polymerizing electron-rich olefins like 2-methylstyrene.[1] This technique typically involves a Lewis acid initiator (e.g., SnCl₄, BF₃·OEt₂) and often requires low temperatures to suppress side reactions.[9][10]

Key Mechanistic Considerations

In cationic polymerization, the ortho-methyl group enhances the electron density of the vinyl group, making 2-methylstyrene more reactive than unsubstituted styrene.[11] The process proceeds through a carbocationic propagating species. Control over the polymerization can be challenging, but modern techniques, such as using specific initiating systems in ionic liquids, have shown promise in producing polymers with narrower molecular weight distributions.[12][13]

Cationic_Mechanism Initiation Initiation (Lewis Acid + Initiator) Active_Center Propagating Carbocationic Center Initiation->Active_Center Forms Active Center Monomer 2-Methylstyrene Monomer Propagation Propagation (Chain Growth) Active_Center->Propagation + Monomer Termination Termination / Chain Transfer (Side Reactions) Active_Center->Termination Propagation->Active_Center Regenerates Polymer Poly(2-methylstyrene) Propagation->Polymer

Caption: Simplified mechanism of cationic polymerization.

While cationic polymerization can be faster than ATRP, achieving the same level of control over molecular weight and PDI is generally more difficult. It remains a valuable tool, especially for producing certain block copolymers or when metal catalysts must be avoided.[14][15]

Conclusion and Future Outlook

While 1-(2-methylphenyl)ethen-1-ol is not a direct monomer, its potential as a precursor to the valuable monomer 2-methylstyrene is clear. By understanding the necessary dehydration step, researchers can access a versatile building block for advanced polymer synthesis. This guide provides the foundational knowledge and detailed protocols necessary to employ 2-methylstyrene in controlled radical polymerization using ATRP, a technique that offers exceptional control over polymer architecture. Furthermore, the discussion of cationic polymerization provides an alternative synthetic strategy. The principles and protocols outlined herein are designed to empower researchers to confidently explore the synthesis of novel poly(2-methylstyrene) materials and to apply these methodologies to other non-traditional styrenic monomers.

References

  • Benchchem. (n.d.).
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  • ChemicalBook. (n.d.). 2-METHYLSTYRENE synthesis. ChemicalBook.
  • (n.d.).
  • Molecules. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH.
  • ResearchGate. (n.d.).
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  • Zhang, X., Tang, S., et al. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Polymers.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism.
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  • ResearchGate. (2024). (PDF) Characterization and kinetics study of poly(α-methyl styrene)
  • ChemicalBook. (n.d.). 2-METHYLSTYRENE CAS#: 611-15-4.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Synthesis of poly(p-hydroxy-α-methylstyrene)
  • PubChem. (n.d.). (1R)-1-(2-methylphenyl)ethan-1-ol.
  • ResearchGate. (n.d.). The chemical structure of poly-a-methylstyrene.
  • PubChem. (n.d.). 2-Methylstyrene.
  • Santa Cruz Biotechnology. (n.d.). Poly(α-methylstyrene).
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  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2).
  • Matrix Fine Chemicals. (n.d.). 2-(2-METHYLPHENYL)ETHAN-1-OL | CAS 19819-98-8.
  • ChemScene. (n.d.). 55488-94-3 | 2-(2-Vinylphenyl)ethan-1-ol.

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Application

Application Note: A Robust Protocol for the Grignard Synthesis of 1-(2-methylphenyl)ethen-1-ol

Abstract The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of the tertiary allylic alcohol, 1-(2-methylphenyl)ethen-1-ol. The selected strategy involves the nucleophilic addition of a vinyl Grignard reagent to 2'-methylacetophenone. This route is chosen for its superior control and selectivity, circumventing the common issue of 1,4-conjugate addition that can complicate reactions involving α,β-unsaturated ketones.[3][4] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's practical execution, the causality behind key procedural steps, and critical safety considerations.

Introduction and Strategic Rationale

1-(2-methylphenyl)ethen-1-ol is a tertiary alcohol featuring both aryl and vinyl moieties, making it a potentially valuable building block in medicinal chemistry and materials science. The Grignard reaction offers a direct and efficient pathway for its synthesis.[5] The core of this reaction is the addition of a strongly nucleophilic organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[6]

Two primary retrosynthetic pathways were considered for the target molecule:

  • Route A: Reaction of o-tolylmagnesium bromide with methyl vinyl ketone.

  • Route B: Reaction of vinylmagnesium bromide with 2'-methylacetophenone.

While both routes are chemically plausible, Route A is susceptible to competitive 1,4-conjugate addition to the α,β-unsaturated system of methyl vinyl ketone, which can lead to a mixture of products and reduce the yield of the desired 1,2-adduct.[4] Therefore, Route B was selected for this protocol as it represents a more reliable and selective approach, involving a straightforward 1,2-addition to a simple ketone, ensuring a cleaner reaction profile and higher yield of the target tertiary alcohol.[7]

Reaction Scheme and Mechanism

Overall Transformation:

Image depicting the reaction of 2'-methylacetophenone with vinylmagnesium bromide to yield 1-(2-methylphenyl)ethen-1-ol.

Mechanistic Overview:

The reaction proceeds via nucleophilic addition. The carbon atom of the vinyl group in vinylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of 2'-methylacetophenone.[8] This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[9] Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.[8][10]

G cluster_reactants Reactants cluster_products Products ketone 2'-Methylacetophenone (Electrophile) intermediate Tetrahedral Magnesium Alkoxide Intermediate ketone->intermediate grignard Vinylmagnesium Bromide (Nucleophile) grignard->intermediate Nucleophilic Attack workup Aqueous Acidic Work-up (e.g., aq. NH4Cl, H3O+) intermediate->workup Protonation product 1-(2-methylphenyl)ethen-1-ol workup->product salt Mg(OH)Br workup->salt

Caption: Reaction mechanism of Grignard synthesis.

Materials, Reagents, and Equipment

Reagent Data

Proper planning requires accurate information on all reagents. The table below summarizes key data for the materials used in this protocol.

ReagentFormulaMW ( g/mol )CAS No.DensityKey Properties
2'-MethylacetophenoneC₉H₁₀O134.18577-16-21.026 g/mLElectrophile; liquid[11][12][13]
Vinylmagnesium BromideC₂H₃BrMg~131.271826-67-1~0.99 g/mLNucleophile; typically a 1.0 M solution in THF; highly reactive, moisture-sensitive
Tetrahydrofuran (THF)C₄H₈O72.11109-99-90.889 g/mLAnhydrous solvent; flammable, can form peroxides[14]
Ammonium ChlorideNH₄Cl53.4912125-02-91.527 g/cm³Quenching agent for work-up[15]
Diethyl Ether(C₂H₅)₂O74.1260-29-70.713 g/mLExtraction solvent; highly flammable[16]
Magnesium SulfateMgSO₄120.377487-88-92.66 g/cm³Anhydrous drying agent
Equipment
  • Three-necked round-bottom flask (oven-dried)[17]

  • Magnetic stirrer and stir bar

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Schlenk line or inert gas (Nitrogen/Argon) manifold with bubbler[18]

  • Syringes and needles for transfer of anhydrous solvents

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Experimental Protocol

The Grignard reaction is highly sensitive to protic contaminants, especially water.[19] Ensuring all glassware is scrupulously dried and the reaction is maintained under an inert atmosphere is paramount for success.[15][16]

Step 1: Apparatus Setup and Inert Atmosphere
  • Thoroughly oven-dry all glassware (three-necked flask, condenser, dropping funnel) at >120 °C for several hours and allow to cool to room temperature under a stream of dry nitrogen or argon.[18] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.[6]

  • Assemble the apparatus as shown in the workflow diagram. Equip the flask with a magnetic stir bar.

  • Maintain a positive pressure of inert gas throughout the entire procedure to prevent the ingress of atmospheric moisture and oxygen.

Step 2: Reaction Execution
  • To the three-necked flask, add 2'-methylacetophenone (1.0 eq) via syringe.

  • Add anhydrous tetrahydrofuran (THF) via syringe to achieve a suitable concentration (e.g., 0.5 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Charge the dropping funnel with a solution of vinylmagnesium bromide (1.2 eq, typically 1.0 M in THF). The use of a slight excess of the Grignard reagent ensures complete consumption of the limiting ketone.[16]

  • Add the vinylmagnesium bromide solution dropwise to the stirred ketone solution over 30-45 minutes. The slow addition is critical to control the reaction exotherm.[20][21] A vigorous reaction can cause the solvent to boil, leading to pressure buildup and loss of control.[20]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Product Isolation
  • Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[17] This method is preferred over direct addition of water or strong acid as it is less exothermic and minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol product.[15]

  • Continue adding the NH₄Cl solution until the vigorous reaction ceases and two clear layers form.[17]

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.[17]

  • Combine the organic extracts and wash them sequentially with water and then with brine (saturated aqueous NaCl) to remove residual inorganic salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The resulting crude oil is purified by flash column chromatography on silica gel.

  • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the product.

  • Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-methylphenyl)ethen-1-ol as the final product.

Experimental Workflow Diagram

G A 1. Setup & Inert Atmosphere (Oven-dried glassware, N2/Ar purge) B 2. Charge Flask (2'-Methylacetophenone + Anhydrous THF) A->B C 3. Cool to 0 °C (Ice-water bath) B->C D 4. Slow Addition of Grignard (Vinylmagnesium Bromide via dropping funnel) C->D E 5. Reaction (Warm to RT, stir for 1-2h) D->E F 6. Quench at 0 °C (Slow addition of sat. aq. NH4Cl) E->F G 7. Extraction (Separate layers, extract aqueous phase with ether) F->G H 8. Wash & Dry (Combine organic layers, wash with brine, dry over MgSO4) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Purification (Silica Gel Column Chromatography) I->J K 11. Final Product (1-(2-methylphenyl)ethen-1-ol) J->K

Caption: Step-by-step experimental workflow.

Safety and Hazard Management

Grignard reactions involve highly reactive and flammable substances, necessitating strict adherence to safety protocols.[20] A thorough risk assessment must be performed before commencing any work.[15]

HazardDescriptionEngineering ControlsAdministrative Controls & PPE
Flammability Grignard reagents and ethereal solvents (THF, diethyl ether) are extremely flammable.[16][20]Chemical Fume HoodWork away from ignition sources. Keep the reaction setup in a secondary container. PPE: Flame-resistant lab coat, safety goggles, appropriate gloves (e.g., Nomex).[20]
Reactivity Grignard reagents are pyrophoric (may ignite on contact with air) and react violently with water and other protic sources.[15]Inert Atmosphere (N₂/Ar)Ensure anhydrous conditions. Plan for safe quenching of excess reagent. Do not work alone.[15][20]
Runaway Reaction The reaction is exothermic and can accelerate uncontrollably if addition is too fast or cooling fails.[14][20]Ice bath readily available. Reaction flask should not be more than half-full.Slow, controlled addition of reagents. Monitor reaction temperature.[22]
Fire Emergency Water or CO₂ extinguishers can exacerbate a Grignard fire.[15]N/AUse a Class D fire extinguisher for combustible metals or dry sand to smother small fires.[15]

Troubleshooting

ProblemPotential CauseSuggested Solution
Reaction fails to initiate or proceeds slowly Wet reagents or glassware; poor quality magnesium (if preparing Grignard in situ); impure starting materials.Ensure all glassware is rigorously dried.[16] Use freshly opened anhydrous solvents. Use high-quality Grignard reagent.
Low yield of desired product Incomplete reaction; side reactions due to moisture contamination; loss of product during work-up or purification.Extend reaction time. Re-verify anhydrous setup. Be meticulous during extraction and chromatography.
Formation of significant byproducts Contamination with water leads to protonation of the Grignard reagent, forming an alkane.[19]Re-check all sources of moisture. Ensure inert atmosphere is maintained throughout.
Oily product that is difficult to purify Presence of unreacted starting material or byproducts like biphenyl (from Grignard coupling).Optimize chromatography conditions (try different solvent systems). Consider distillation if boiling points are sufficiently different.

Conclusion

This application note details a reliable and selective protocol for the synthesis of 1-(2-methylphenyl)ethen-1-ol using the Grignard reaction. By reacting vinylmagnesium bromide with 2'-methylacetophenone, common side reactions are minimized, providing a direct route to the desired tertiary allylic alcohol. Adherence to the described procedures for maintaining anhydrous conditions, controlling the reaction exotherm, and implementing rigorous safety measures is essential for a successful and safe synthesis.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • Kurihara, Y., Higa, T., Sato, K., & Abe, S. (n.d.). Reaction of Methyl Vinyl Ketone with Alkyl Grignard Reagents. Oxford Academic. Retrieved from [Link]

  • The Safety Net. (2024, June 6). Grignard reaction safety [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction Lab Protocol. Scribd. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

  • Viola, A., & MacMillan, J. H. (n.d.). In situ propargylic Grignard addition to vinylic ketone; 3-Methyl-1-hexene-5-yn-3-ol. Retrieved from [Link]

  • Kurihara, Y., Higa, T., Sato, K., & Abe, S. (1966). The Reaction of Methyl Vinyl Ketone with Alkyl Grignard Reagents. Bulletin of the Chemical Society of Japan, 39(11), 2555-2557. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Grignard Reaction. UMSL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Org. Synth. 2022, 99, 174-192. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. BYJU'S. Retrieved from [Link]

  • Vedantu. (n.d.). Methyl vinyl ketone on reaction withLiCuMe2 gives a class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]

  • Edusprouts. (2013, November 12). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Edusprouts. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methylphenyl)ethanol. PubChem. Retrieved from [Link]

  • Filo. (2025, November 16). The product formed when acetone is treated with phenyl magnesium bromide followed by acidic hydrolysis is. Filo. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone.... Google Patents.
  • Study.com. (n.d.). Draw the products from the reaction of phenylmagnesium bromide both with water and with acetone. Homework.Study.com. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Quora. (2021, August 17). Can Grignard reagent turn ketone into alkene? Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylacetophenone. PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-METHYLPHENYL)ETHAN-1-ONE. Matrix Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylmagnesium bromide addition reaction to acetone. ResearchGate. Retrieved from [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). MESITYLENE. Org. Synth. 1925, 5, 79. Retrieved from [Link]

  • Google Patents. (n.d.). CN108059585B - Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol. Google Patents.
  • Vedantu. (n.d.). Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Brainly. (2023, April 25). If acetone, rather than acetophenone, were reacted with phenylmagnesium bromide, followed by hydrolysis of. Brainly. Retrieved from [Link]

  • Google Patents. (n.d.). US3043880A - Process for preparing 1, 2-ethanedithiol. Google Patents.
  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-(o-tolyl)ethan-1-one oxime. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Cheméo. Retrieved from [Link]

Sources

Method

laboratory scale synthesis of 1-(2-methylphenyl)ethen-1-ol

Application Note: Laboratory Scale Synthesis of 1-(2-methylphenyl)ethen-1-ol (via Silyl Enol Ether Trapping) Executive Summary & Strategic Rationale Target Definition: The user request specifies 1-(2-methylphenyl)ethen-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of 1-(2-methylphenyl)ethen-1-ol (via Silyl Enol Ether Trapping)

Executive Summary & Strategic Rationale

Target Definition: The user request specifies 1-(2-methylphenyl)ethen-1-ol . Chemical Reality: This structure represents the enol tautomer of 2'-methylacetophenone. In standard laboratory conditions, simple aryl enols are thermodynamically unstable (


 favoring the ketone) and rapidly tautomerize back to the ketone form.

Operational Strategy: To access this chemical entity for drug development applications (e.g., Mukaiyama aldol additions, Mannich reactions), the protocol must proceed in two distinct phases:

  • Regioselective Synthesis of the Keto-Precursor: Synthesis of 2'-methylacetophenone. We utilize a Grignard addition to o-tolunitrile . This route is selected over Friedel-Crafts acetylation of toluene, which yields predominantly the para-isomer (4-methylacetophenone) and requires difficult separation. The nitrile route guarantees 100% ortho-regiochemistry.

  • Enol Trapping: Kinetic or thermodynamic trapping of the enol as a Silyl Enol Ether (1-(2-methylphenyl)-1-(trimethylsilyloxy)ethene). This provides a stable, isolable surrogate for the enol that retains the necessary nucleophilic reactivity.

Reaction Pathway & Mechanism

The following diagram illustrates the regioselective synthesis and subsequent enol trapping.

ReactionPathway Start o-Tolunitrile (2-Methylbenzonitrile) Inter1 Imine Mg-Salt (Intermediate) Start->Inter1 Addition (Et2O/THF) Reagent1 MeMgBr (Grignard) Reagent1->Inter1 Ketone 2'-Methylacetophenone (Keto-Precursor) Inter1->Ketone Hydrolysis Hydrolysis Acid Hydrolysis (HCl/H2O) Hydrolysis->Ketone Enolate Li-Enolate (Transient) Ketone->Enolate Deprotonation Base LDA (-78°C) Lithium Diisopropylamide Base->Enolate Product Silyl Enol Ether (Target Surrogate) Enolate->Product O-Silylation Trap TMSCl (Trapping Agent) Trap->Product

Figure 1: Sequential pathway from nitrile precursor to stable enol ether.

Protocol A: Synthesis of 2'-Methylacetophenone

Objective: Isolate high-purity ketone precursor free of para-isomers. Scale: 50 mmol (approx. 6.7 g theoretical yield).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountNotes
o-Tolunitrile 117.151.05.86 g (5.95 mL)Starting Material
MeMgBr (3.0M) 119.241.220.0 mLIn Diethyl Ether
Diethyl Ether 74.12-50 mLAnhydrous solvent
HCl (6M) 36.46Excess50 mLFor Hydrolysis
Experimental Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Reagent Charging: Charge the RBF with o-tolunitrile (5.86 g, 50 mmol) and anhydrous diethyl ether (30 mL).

  • Grignard Addition:

    • Cool the solution to 0°C using an ice bath.

    • Transfer MeMgBr (20 mL, 60 mmol) to the addition funnel via cannula.

    • Add MeMgBr dropwise over 20 minutes. Caution: Exothermic.

  • Reaction:

    • Once addition is complete, remove the ice bath.[3]

    • Heat the mixture to a gentle reflux for 4–6 hours. The solution will turn cloudy/yellow as the magnesium imine salt precipitates.

    • Validation: Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of nitrile.

  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly quench with 6M HCl (50 mL). Caution: Vigorous evolution of gas and heat.

    • Reflux the biphasic mixture for 2 hours to ensure complete hydrolysis of the stable imine intermediate to the ketone.

  • Workup:

    • Separate the layers.[3][6] Extract the aqueous layer with diethyl ether (

      
       mL).
      
    • Wash combined organics with sat.[4][6]

      
       (30 mL) and Brine (30 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via vacuum distillation (BP ~214°C at atm, approx 90-95°C at 10 mmHg).

    • Expected Yield: 5.5 – 6.0 g (82–90%).

    • Appearance: Colorless to pale yellow liquid.[7][8]

Protocol B: Enol Trapping (Silyl Enol Ether Synthesis)

Objective: Convert the ketone into ((1-(2-methylphenyl)vinyl)oxy)trimethylsilane . Method: Kinetic deprotonation with LDA followed by TMSCl trapping. This method is preferred in drug discovery for its high yield and lack of polymeric side products compared to thermodynamic (TEA/NaI) methods.

Materials & Reagents
ReagentEquiv.AmountRole
2'-Methylacetophenone 1.02.68 g (20 mmol)Substrate
Diisopropylamine 1.13.1 mL (22 mmol)Base Precursor
n-BuLi (2.5M in Hex) 1.18.8 mL (22 mmol)Base Precursor
TMSCl 1.23.0 mL (24 mmol)Trapping Agent
THF (Anhydrous) -40 mLSolvent
Experimental Procedure
  • LDA Preparation (In Situ):

    • Flame-dry a 100 mL RBF under

      
      . Add anhydrous THF (20 mL) and diisopropylamine (3.1 mL).
      
    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (8.8 mL) dropwise over 10 minutes. Stir for 30 minutes at -78°C.

  • Enolization:

    • Dissolve 2'-methylacetophenone (2.68 g) in THF (10 mL).

    • Add the ketone solution dropwise to the LDA solution at -78°C over 15 minutes.

    • Stir for 45 minutes at -78°C to ensure complete formation of the lithium enolate.

  • Trapping:

    • Add TMSCl (3.0 mL) rapidly (but carefully) to the enolate solution.

    • Allow the reaction to warm to room temperature (RT) naturally over 2 hours.

  • Workup (Moisture Sensitive):

    • Dilute with dry pentane (50 mL).

    • Filter the suspension through a pad of Celite (under

      
       if possible) to remove LiCl salts.
      
    • Concentrate the filtrate in vacuo.

  • Purification:

    • Note: Silica gel chromatography can hydrolyze the product.

    • Purify via Kugelrohr distillation or rapid flash chromatography on neutral alumina (eluent: 100% Pentane).

    • Storage: Store at -20°C under Argon.

Analytical Validation

The following table highlights the spectroscopic shifts distinguishing the precursor from the target enol ether.

Feature2'-Methylacetophenone (Precursor)Silyl Enol Ether (Target)
state LiquidLiquid (Moisture Sensitive)

NMR (Vinyl)
N/A (Methyl singlet ~2.5 ppm)Doublet ~4.2 ppm, Doublet ~4.6 ppm (Terminal vinyl protons)

NMR (TMS)
N/ASinglet ~0.2 ppm (9H, -Si(CH3)3)
IR Spectroscopy C=O stretch ~1680

No C=O . C=C stretch ~1620

Troubleshooting & Safety (E-E-A-T)

  • Regioselectivity (Precursor): If using Friedel-Crafts instead of the Grignard route described, you will obtain a mixture of ortho and para isomers. The boiling points are close (214°C vs 226°C), making separation via standard distillation difficult. Stick to the Grignard/Nitrile route for pure ortho material.

  • Hydrolysis Failure: The intermediate imine salt in Protocol A is robust. If the yield is low, the hydrolysis time was likely too short. Ensure a full 2-hour reflux with 6M HCl.

  • Enol Ether Instability: The silyl enol ether is prone to hydrolysis. All glassware must be base-washed or flame-dried. Avoid acidic chloroform for NMR; use

    
     treated with basic alumina or 
    
    
    
    .

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Grignard addition to nitriles).
  • Organic Syntheses. "Trimethylsilyl Enol Ethers: General Methodology." Org.[2][5][6][9] Synth.1980 , 59, 153.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11340, 2'-Methylacetophenone" PubChem, 2023 .

  • Reich, H. J. "Preparation of Lithium Enolates and Silyl Enol Ethers." University of Wisconsin-Madison Chemistry Database.

Sources

Application

Application Notes and Protocols for the Use of 1-(2-Methylphenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable tool for inducing chirality, offering a robust method for the synthesis of enantiomerically pure compounds.[1][2] By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively direct the stereochemical outcome of a reaction. The auxiliary is subsequently cleaved and can often be recovered, making this an efficient strategy in asymmetric synthesis.[1] While a variety of chiral auxiliaries are well-established, this guide focuses on the application of 1-(2-methylphenyl)ethanol, a readily accessible chiral secondary alcohol, as a versatile auxiliary for stereoselective transformations.

The core principle involves the temporary incorporation of the chiral 1-(2-methylphenyl)ethoxy group into a substrate, thereby creating a diastereomeric environment that influences the approach of reagents to a prochiral center. The steric bulk of the ortho-methyl group on the phenyl ring is strategically positioned to create a significant steric bias, effectively shielding one face of the reactive intermediate. This directed steric hindrance is the cornerstone of its utility in achieving high diastereoselectivity in reactions such as enolate alkylations and aldol additions.

Synthesis and Resolution of 1-(2-Methylphenyl)ethanol

The precursor to the chiral auxiliary, 1-(2-methylphenyl)ethanol, can be synthesized in its racemic form and subsequently resolved to obtain the desired enantiomer.

Synthesis of Racemic 1-(2-Methylphenyl)ethanol

A common and straightforward method for the synthesis of racemic 1-(2-methylphenyl)ethanol is the Grignard reaction between 2-methylbenzaldehyde and methylmagnesium bromide.

Protocol 1: Synthesis of Racemic 1-(2-Methylphenyl)ethanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium, and a small crystal of iodine is added to initiate the reaction. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Addition of Aldehyde: The Grignard reagent is cooled to 0 °C, and a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Quenching and Work-up: After complete addition, the reaction is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford racemic 1-(2-methylphenyl)ethanol.

Resolution of Racemic 1-(2-Methylphenyl)ethanol

Enantiomerically pure 1-(2-methylphenyl)ethanol can be obtained through various resolution techniques, including enzymatic resolution or the formation of diastereomeric esters with a chiral resolving agent.

Protocol 2: Enzymatic Resolution of (±)-1-(2-Methylphenyl)ethanol

  • Reaction Setup: In a flask, racemic 1-(2-methylphenyl)ethanol (1.0 eq) is dissolved in an appropriate organic solvent (e.g., toluene).

  • Acylating Agent and Enzyme: An acylating agent such as vinyl acetate (0.6 eq) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC to follow the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Work-up and Separation: Once the desired conversion (ideally around 50%) is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel. This provides one enantiomer as the alcohol and the other as the corresponding acetate, which can be hydrolyzed to the alcohol if needed.

Application in Asymmetric Alkylation

A primary application of chiral 1-(2-methylphenyl)ethanol is as an auxiliary in the diastereoselective alkylation of enolates. The chiral alcohol is first converted to a chiral ether, which is then used to direct the stereochemical outcome of the alkylation.

Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral 1-(2-Methylphenyl)ethanol C Chiral Ether Formation A->C B Prochiral Substrate (e.g., Ester) B->C D Deprotonation (LDA, -78 °C) C->D E Chiral Enolate D->E F Alkylation (R-X) E->F G Diastereomerically Enriched Product F->G H Cleavage Conditions (e.g., HBr, BBr3) G->H I Enantiomerically Enriched Product H->I J Recovered Auxiliary H->J Mechanism_Stereoselectivity cluster_0 Chiral Enolate Conformation cluster_1 Electrophilic Attack A [Substrate]-O-*CH(CH3)(o-Tolyl) B Deprotonation leads to a rigid chelated intermediate (with Li+). The o-tolyl group orients away from the substrate. C The bulky o-tolyl group blocks the top face of the enolate. D Electrophile (E+) approaches from the less hindered bottom face. E Preferential formation of one diastereomer.

Sources

Method

Application Notes & Protocols for the Large-Scale Synthesis of 1-(2-methylphenyl)ethan-1-ol

Abstract: This document provides a comprehensive guide for the large-scale production of 1-(2-methylphenyl)ethan-1-ol, a key intermediate in pharmaceutical and fine chemical synthesis. We delve into the comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale production of 1-(2-methylphenyl)ethan-1-ol, a key intermediate in pharmaceutical and fine chemical synthesis. We delve into the comparative analysis of viable synthetic routes, ultimately focusing on the Grignard reaction as the most robust and scalable method. Detailed, field-proven protocols are provided, emphasizing process optimization, safety, and purification strategies essential for industrial application. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Note on Nomenclature: The target compound, 1-(2-methylphenyl)ethan-1-ol (CAS 7287-82-3), is a tertiary alcohol.[1][2] The name provided in the topic, 1-(2-methylphenyl)ethen-1-ol, describes a vinyl alcohol (enol) which is the unstable tautomer of 2'-methylacetophenone. This guide will focus on the synthesis of the stable tertiary alcohol.

Strategic Overview: Selecting a Scalable Synthetic Pathway

The synthesis of a tertiary alcohol like 1-(2-methylphenyl)ethan-1-ol on a large scale requires a method that is high-yielding, cost-effective, and controllable. Two primary routes from the common starting material, 2-methylacetophenone (also known as 2'-methylacetophenone or o-methylacetophenone), are considered:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a ketone.[3][4] For the target molecule, this involves reacting 2-methylacetophenone with a methyl Grignard reagent. This is the most direct and widely used method for creating tertiary alcohols.[5][6]

  • Catalytic Hydrogenation: This method reduces a carbonyl group to a hydroxyl group using hydrogen gas and a metal catalyst.[7][8] While highly effective for producing primary and secondary alcohols from aldehydes and ketones, it is not suitable for synthesizing the target tertiary alcohol from 2-methylacetophenone, as it would yield the secondary alcohol, 1-(2-methylphenyl)ethan-1-ol, by reducing the existing ketone without adding the necessary methyl group.

The Grignard Pathway: Mechanism and Rationale

The Grignard synthesis of 1-(2-methylphenyl)ethan-1-ol proceeds in two main stages: nucleophilic addition and acidic workup.

  • Step 1: Nucleophilic Addition. The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), is prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[4] The highly polarized carbon-magnesium bond makes the methyl group strongly nucleophilic and basic. This nucleophile attacks the electrophilic carbonyl carbon of 2-methylacetophenone. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Step 2: Acidic Workup. The reaction mixture containing the magnesium alkoxide is quenched with a weak acid, such as an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[9] This protonates the alkoxide to yield the final tertiary alcohol product, 1-(2-methylphenyl)ethan-1-ol, and water-soluble magnesium salts.

The overall reaction is illustrated below:

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup ketone 2-Methylacetophenone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Attack on carbonyl carbon grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate product 1-(2-methylphenyl)ethan-1-ol intermediate->product Protonation byproduct Magnesium Salts intermediate->byproduct workup Aqueous Acid (e.g., NH4Cl) workup->product

Caption: Reaction pathway for Grignard synthesis.

Detailed Protocol for Large-Scale Production

This protocol is designed for a pilot-scale synthesis (e.g., 10-50 L reactor) and can be adapted for larger manufacturing campaigns.

Materials and Equipment
ParameterSpecificationRationale / Supplier Example
Reactor 50 L Glass-Lined or Stainless Steel ReactorInert surface, good heat transfer, and resistance to reagents.
Starting Material 2-Methylacetophenone (CAS 577-16-2)Purity >98%. Available from suppliers like Sigma-Aldrich.
Reagents Methylmagnesium Bromide (3.0 M in Diethyl Ether)Pre-prepared solution is safer and more convenient for scale-up.
Ammonium Chloride (NH₄Cl)For quenching the reaction; creates a buffered acidic environment.
Solvents Anhydrous Tetrahydrofuran (THF)Primary reaction solvent; must be anhydrous to prevent quenching of the Grignard reagent.
TolueneFor extraction of the product.
Atmosphere Inert Gas (Nitrogen or Argon)Essential to prevent reaction of the highly reactive Grignard reagent with oxygen or moisture.
Step-by-Step Synthesis Protocol

G A 1. Reactor Preparation - Inert atmosphere (N2) - Charge anhydrous THF B 2. Substrate Addition - Add 2-Methylacetophenone - Cool to 0-5 °C A->B C 3. Grignard Addition - Add CH3MgBr solution dropwise - Maintain T < 10 °C (exothermic) B->C D 4. Reaction Monitoring - Stir at room temp for 2-4h - Monitor by TLC/HPLC for completion C->D E 5. Reaction Quench - Cool back to 0-5 °C - Slowly add saturated aq. NH4Cl D->E F 6. Phase Separation - Allow layers to separate - Drain aqueous layer E->F G 7. Extraction & Wash - Extract aqueous layer with Toluene - Combine organic layers, wash with brine F->G H 8. Solvent Removal - Concentrate organic phase under vacuum G->H I 9. Purification - Vacuum distillation of crude oil H->I J 10. Final Product - Collect pure 1-(2-methylphenyl)ethan-1-ol I->J

Caption: Experimental workflow for large-scale synthesis.

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged thoroughly with nitrogen gas. Charge the reactor with 15 L of anhydrous THF.

  • Substrate Charging: Add 3.0 kg (22.36 mol) of 2-methylacetophenone to the THF with stirring.[10] Cool the resulting solution to 0-5 °C using a chiller.

  • Grignard Reagent Addition: Slowly add 8.2 L of 3.0 M methylmagnesium bromide in diethyl ether (24.6 mol, 1.1 equivalents) to the reactor via an addition funnel or pump. The addition must be done at a rate that maintains the internal temperature below 10 °C. This reaction is highly exothermic.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by taking small, quenched samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back down to 0-5 °C. Cautiously and slowly add 10 L of a saturated aqueous solution of ammonium chloride. Vigorous gas evolution (ethane) may occur if any unreacted Grignard reagent remains. The addition is exothermic and should be controlled.

  • Workup and Extraction: Stir the biphasic mixture for 30 minutes. Stop the agitation and allow the layers to separate. Drain the lower aqueous layer. Extract the remaining aqueous layer twice with 5 L of toluene to recover any dissolved product.

  • Washing and Drying: Combine all organic layers in the reactor. Wash the combined organic phase with 5 L of brine (saturated NaCl solution) to remove most of the water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator or the reactor's distillation setup to remove the THF, diethyl ether, and toluene. This will yield the crude product as an oil.

  • Purification: The crude oil is purified by vacuum distillation. The pressure should be reduced sufficiently to bring the boiling point into a manageable range (e.g., 100-120 °C) to prevent thermal degradation.

  • Isolation: Collect the fraction corresponding to pure 1-(2-methylphenyl)ethan-1-ol. Expected yield is typically in the range of 85-95%.

Process Safety and Scale-Up Considerations

  • Anhydrous Conditions: The primary challenge in any Grignard reaction is the absolute exclusion of water, which violently reacts with and consumes the Grignard reagent.[3] All solvents must be anhydrous, and the reactor system must be leak-proof and maintained under a positive pressure of inert gas.

  • Thermal Management: The formation and reaction of Grignard reagents are highly exothermic. A robust and reliable reactor cooling system is critical to prevent a runaway reaction. The slow, controlled addition of reagents is the primary method for managing heat evolution.

  • Solvent Safety: Diethyl ether is extremely flammable and has a low boiling point and autoignition temperature. THF can form explosive peroxides. Using a pre-made solution of the Grignard reagent and handling solvents under an inert atmosphere minimizes these risks.

  • Quenching: The quenching step is also highly exothermic and can release flammable gases if excess Grignard reagent is present. It must be performed slowly and with adequate cooling.

  • Purification: While lab-scale purifications often use chromatography, this is not feasible for large quantities.[11] Vacuum distillation is the standard industrial method for purifying thermally stable, high-boiling liquids like the target product.[12]

References

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from the University of Wisconsin-Madison website.
  • Google Patents. (1970).
  • Ali, A., et al. (2023).
  • Denton, J. R., et al. (2015).
  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?.
  • BenchChem. (n.d.). Synthesis of 1-(5-Amino-2-methylphenyl)
  • de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • Google Patents. (1998).
  • Google Patents. (2007). Wastewater treatment for benzoic alcohol, and technique for recovering. CN101050165A.
  • BenchChem. (n.d.). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)
  • Professor Dave Explains. (2025).
  • University of Illinois. (n.d.).
  • CHEM 222. (2017).
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2).
  • Santa Cruz Biotechnology. (n.d.). 1-(2-methylphenyl)ethan-1-ol | CAS 7287-82-3.
  • Google Patents. (2018).
  • PubChem. (n.d.). 2-Methylacetophenone | C9H10O | CID 11340.
  • NIH. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors.
  • PubChem. (n.d.). 1-(2-Methylphenyl)ethanol | C9H12O | CID 110953.
  • MDPI. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one.
  • ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone.
  • Sigma-Aldrich. (n.d.). 2-Methylacetophenone 98 577-16-2.
  • Chemical Synthesis Database. (n.d.). 1-(2-methylphenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-.
  • BenchChem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • Matrix Fine Chemicals. (n.d.). 1-(2-METHYLPHENYL)ETHAN-1-ONE | CAS 577-16-2.
  • PubChem. (n.d.). (1R)-1-(2-methylphenyl)ethan-1-ol | C9H12O | CID 7015154.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Synthesis &amp; Impurity Profiling for 1-(2-methylphenyl)ethanol Derivatives

Concept Clarification & Nomenclature Alert User Query Analysis: You inquired about "1-(2-methylphenyl)ethen-1-ol." It is critical to distinguish between three closely related chemical species to accurately troubleshoot y...

Author: BenchChem Technical Support Team. Date: February 2026

Concept Clarification & Nomenclature Alert

User Query Analysis: You inquired about "1-(2-methylphenyl)ethen-1-ol." It is critical to distinguish between three closely related chemical species to accurately troubleshoot your synthesis.

  • Target A: 1-(2-methylphenyl)ethanol (CAS: 7287-82-3): The stable secondary alcohol. This is the standard drug intermediate synthesized via Grignard addition or Ketone reduction.

  • Target B: 1-(2-methylphenyl)ethen-1-ol: The enol tautomer of 2'-methylacetophenone.

    • Stability Warning: This species is thermodynamically unstable. Unless you are synthesizing a trapped derivative (e.g., a silyl enol ether or vinyl acetate), this molecule will rapidly tautomerize into the ketone (2'-methylacetophenone ).

  • Target C: 1-(2-methylphenyl)ethene (2-Methylstyrene): The dehydration product of Target A.

Assumption: This guide addresses the synthesis of the stable alcohol (Target A) and treats the enol (Target B) and styrene (Target C) as the primary sources of impurities/degradation.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify your specific side product based on analytical observations.

Observation (TLC/GC/NMR)Suspected Side ProductOrigin / MechanismCorrective Action
New non-polar spot (High Rf) 2-Methylstyrene Acid-catalyzed dehydration of the alcohol.Neutralize workup immediately; keep temp <40°C.
Signal at

2.55 (s, 3H)
2'-Methylacetophenone Oxidation of alcohol OR Tautomerization of enol.Degas solvents; check reducing agent stoichiometry.
Broad/Complex Aromatic Region Styrene Dimers/Polymers Polymerization of the styrene impurity.Add radical inhibitor (BHT) during concentration.
Doubled signals (diastereomers) Bis(1-(2-methylphenyl)ethyl) ether Acid-catalyzed intermolecular etherification.Avoid concentrated mineral acids; use dilute quench.
M+ signal at 182 Da (GC-MS) 2,2'-Dimethylbiphenyl Grignard homocoupling (Wurtz-type).Dilute alkyl halide addition; lower reaction temp.
Deep Dive: Mechanism of Side Product Formation
A. The Dehydration Pathway (Styrene Formation)

The most persistent impurity in this synthesis is 1-(2-methylphenyl)ethene (2-methylstyrene). The benzylic alcohol is highly prone to elimination (


 mechanism) because the resulting carbocation is stabilized by the aromatic ring.
  • Trigger: Acidic workup (e.g., using

    
     to quench a Grignard) or high thermal stress during distillation.
    
  • Prevention: Use saturated

    
     (mildly acidic) instead of 
    
    
    
    for quenching.
B. The Tautomerization Trap (The Enol-Ketone Equilibrium)

If your synthesis involves the hydrolysis of a vinyl intermediate (e.g., 1-(2-methylphenyl)vinyl acetate), you are generating the enol (1-(2-methylphenyl)ethen-1-ol) in situ.

  • Thermodynamics: The

    
     bond (approx. 745 kJ/mol) is significantly stronger than the 
    
    
    
    enol bond +
    
    
    bond.[1]
  • Result: The equilibrium shifts >99% toward 2'-methylacetophenone .

  • Detection: You will see a strong carbonyl stretch at ~1680 cm⁻¹ in IR, confirming the ketone, not the enol.

C. Impurity Network Visualization

The following diagram illustrates the connectivity between the target alcohol and its common degradation products.

ImpurityNetwork Start Precursors (o-Tolualdehyde + MeMgBr) Target TARGET: 1-(2-methylphenyl)ethanol Start->Target Grignard Addn. Ketone IMPURITY A: 2'-Methylacetophenone Target->Ketone Oxidation Styrene IMPURITY B: 2-Methylstyrene Target->Styrene Acid/Heat (Dehydration) Ether IMPURITY C: Bis-ether Dimer Target->Ether Acid Cat. (Dimerization) Enol INTERMEDIATE: 1-(2-methylphenyl)ethen-1-ol (The Enol) Enol->Ketone Tautomerization (Fast) Polymer IMPURITY D: Polymers/Gums Styrene->Polymer Radical/Heat

Figure 1: Reaction network showing the central role of the alcohol and the instability of the enol form.[2]

Optimized Experimental Protocols

To minimize the side products identified above, adopt these refined protocols.

Protocol A: Low-Dehydration Quench (For Grignard Route)

Standard acid quenching often causes immediate dehydration to styrene.

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Do NOT add concentrated acid.

  • Stepwise Addition: Add reagents in this specific order to hydrolyze magnesium salts without generating excess heat or acidity:

    • 
       Water per gram of Mg.
      
    • 
       15% 
      
      
      
      solution.
    • 
       Water.[3]
      
  • Filter: The magnesium salts will form a granular white precipitate. Filter this off.

  • Result: This "Fieser Workup" avoids the acidic conditions that generate 2-methylstyrene and ethers .

Protocol B: Preventing Oxidation (Ketone Formation)

If the product turns yellow/orange upon standing, it is oxidizing back to 2'-methylacetophenone.

  • Inert Atmosphere: Store the isolated alcohol under Nitrogen or Argon.

  • Scavengers: If using the product in a subsequent step, consider adding a radical inhibitor like BHT (10-50 ppm) if distilling, as this prevents oxidative degradation and polymerization of any trace styrene formed.

Quantitative Impurity Profile (Reference Data)

Use these values to calibrate your analytical methods.

CompoundFormulaMW ( g/mol )Boiling PointKey NMR Feature (

)
1-(2-methylphenyl)ethanol

136.19118°C (15 mmHg)Quartet

5.1 (CH-OH)
2-Methylstyrene

118.18170°C (atm)Vinylic

5.3 & 5.7 (dd)
2'-Methylacetophenone

134.18214°C (atm)Methyl ketone

2.55 (s)
Bis-ether

254.37>300°CComplex multiplets (diastereomers)
References
  • NIST Chemistry WebBook. 1-(2-Methylphenyl)ethanol - Thermochemical Data and Spectra. National Institute of Standards and Technology.[4] Available at: [Link]

  • PubChem. Compound Summary for CID 110953: 1-(2-Methylphenyl)ethanol.[5] National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Grignard Reaction Side Products and Troubleshooting. Available at: [Link]

  • LibreTexts Chemistry. Keto-Enol Tautomerism and Stability. Available at: [Link][2][3][5][6][7][8][9][10][11][12]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-methylphenyl)ethen-1-ol Reactions

Status: Active Ticket ID: CHEM-SUP-2024-001 Subject: Optimization of Low Conversion in Ortho-Substituted Enol Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-001 Subject: Optimization of Low Conversion in Ortho-Substituted Enol Systems Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

You are encountering low conversion rates involving 1-(2-methylphenyl)ethen-1-ol .

Crucial Chemical Context: This molecule is the enol tautomer of 2'-methylacetophenone (also known as o-methylacetophenone). In 99% of standard laboratory conditions, this species is transient. It exists in equilibrium with its thermodynamic ketone counterpart, heavily favoring the ketone due to the lack of stabilizing factors (like intramolecular H-bonding in


-dicarbonyls).

If you are attempting to isolate this enol, or use it as a nucleophile (e.g., in aldol condensations,


-arylations, or halogenations), the 2-methyl (ortho-tolyl) substituent  introduces severe steric strain that disrupts planarity and hinders reagent approach.

This guide addresses the three primary failure modes: Steric Inhibition of Resonance , Incomplete Enolization , and Transition State Destabilization .

Part 1: The Diagnostic Phase (Q&A)
Q1: "I am monitoring the reaction, but the starting material (ketone) remains unchanged. Is my base failing?"

Diagnosis: Likely Steric Inhibition of Deprotonation . The methyl group at the ortho position forces the carbonyl group out of planarity with the benzene ring to relieve steric strain [1]. This twisting effect (dihedral angle distortion) has two consequences:

  • Electronic Disconnection: The carbonyl carbon is less electrophilic because it loses conjugation with the aromatic ring.

  • Proton Inaccessibility: The

    
    -protons are sterically shielded. Bulky bases like LDA (Lithium Diisopropylamide) often struggle to abstract these protons kinetically compared to non-hindered acetophenones.
    

Corrective Action:

  • Switch to Smaller Bases: If using LDA, switch to LiHMDS (Lithium Hexamethyldisilazide). While physically larger, the longer Si-N bonds often allow for a more flexible approach vector. Alternatively, use Sodium Hydride (NaH) or Potassium Hydride (KH) in THF, which are less sensitive to steric bulk during proton abstraction.

  • Thermodynamic Control: If the reaction permits, run at higher temperatures (

    
    C to RT) rather than 
    
    
    
    C to allow the base to overcome the activation energy barrier imposed by the ortho-methyl group.
Q2: "I see conversion, but the reaction stalls at 30-40%. Why?"

Diagnosis: Product Inhibition or Reversible Enolization. In metal-catalyzed reactions (e.g., Pd-catalyzed


-arylation), the ortho-substituent on the enolate can form a "palladacycle" or a resting state that is too sterically crowded to undergo reductive elimination [2]. If doing an aldol reaction, the retro-aldol step might be faster than the dehydration step due to the crowding of the new C-C bond.

Corrective Action:

  • Solvent Polarity: Switch to a more polar aprotic solvent (e.g., DMF or DMSO) if compatible. This separates the ion pair (Enolate

    
    ...Metal
    
    
    
    ), making the enolate "naked" and more reactive.
  • Additives: For Pd-coupling, add LiCl or ZnCl

    
     . This creates a zinc enolate or disrupts stable aggregates, often restarting stalled catalytic cycles.
    
Q3: "I am trying to trap the enol as a silyl ether (TBS/TMS), but yields are low."

Diagnosis: O-Silylation vs. C-Silylation Competition. The ortho-methyl group creates a "picket fence" effect. Large silyl chlorides (like TBSCl) cannot easily approach the oxygen atom of the enolate.

Corrective Action:

  • Use TMSCl as an Accelerator: Even if you want the TBS product, add 10 mol% TMSCl. The smaller TMS traps the enolate first (fast), and is then displaced by the more stable TBS group or reacts directly if TMS is the goal.

  • Internal Quench: Premix the silyl chloride with the amine base before adding the ketone/strong base mixture (if using specific protocols like the Corey-Gross method).

Part 2: Visualizing the Failure Mode

The following diagram illustrates the kinetic and thermodynamic barriers introduced by the ortho-methyl group.

OrthoEffect Ketone 2'-Methylacetophenone (Starting Material) Transition Transition State (High Energy due to Steric Clash) Ketone->Transition Deprotonation (Slow) Enolate Enolate Intermediate (1-(2-methylphenyl)ethen-1-olate) Transition->Enolate  Formation Enolate->Ketone  Rapid Protonation (If moisture present) Product Functionalized Product Enolate->Product  Electrophile Attack (Sterically Hindered) StericBlock STERIC BLOCKADE: Ortho-Methyl prevents planar alignment StericBlock->Transition StericBlock->Enolate

Figure 1: The "Ortho-Effect" creates a high-energy transition state for both enolization and subsequent nucleophilic attack.

Part 3: Optimized Protocol (Self-Validating)

Objective: High-efficiency generation and trapping of the enolate to validate reactivity. Target: Synthesis of the Trimethylsilyl Enol Ether (Validation Step).

This protocol uses Internal Quench (TMSCl present during deprotonation) to capture the transient enol immediately, bypassing the stability issues of the free enolate.

Reagents:
  • 2'-Methylacetophenone (1.0 eq)[1]

  • TMSCl (Trimethylsilyl chloride) (1.2 eq) - Freshly distilled

  • LDA (Lithium Diisopropylamide) (1.1 eq) or LiHMDS

  • THF (Anhydrous)

Step-by-Step Workflow:
StepActionTechnical Rationale (The "Why")
1 Prepare the Trap Solution Dissolve TMSCl (1.2 eq) in dry THF. Cool to

C.
In-Situ Trapping: Presence of the electrophile during enolate formation prevents the enolate from aggregating or undergoing side reactions (aldol).
2 Add the Ketone Add 2'-methylacetophenone (1.0 eq) to the cold TMSCl/THF solution.The ketone and trap are chemically inert to each other without base.
3 Slow Base Addition Add LDA (1.1 eq) dropwise over 20 mins. Maintain temp

C.
Kinetic Control: The base deprotonates the ketone. The resulting enolate is immediately trapped by the surrounding TMSCl.
4 Warm Up Allow to warm to Room Temp over 2 hours.Ensures conversion of any sterically stubborn intermediates.
5 Validation (TLC/NMR) Take an aliquot. Check for the disappearance of the C=O peak in IR (~1680 cm

) and appearance of C=C-O (~1620 cm

).
Self-Validation: If this step fails (ketone remains), the issue is Deprotonation Efficiency (Go to Q1). If this works but your actual reaction fails, the issue is Electrophile Incompatibility (Go to Q2).
Part 4: Troubleshooting Logic Flow

Use this decision tree to isolate your specific variable.

TroubleshootingFlow Start Start: Low Conversion CheckSM Is Starting Material (Ketone) Consumed? Start->CheckSM SideProducts Are there side products? CheckSM->SideProducts Yes BaseCheck Base Strength/Sterics CheckSM->BaseCheck No (Ketone recovered) Polymer Issue: Polymerization/Aldol Solution: Dilute reaction (0.05M) Lower Temp SideProducts->Polymer Complex Mixture Reversion Issue: Hydrolysis Solution: Check solvent dryness Use Schlenk technique SideProducts->Reversion Clean Ketone after workup StrongerBase Action: Switch LDA -> LiHMDS or KH (Potassium Hydride) BaseCheck->StrongerBase TempIncrease Action: Increase Temp (-78°C -> 0°C) BaseCheck->TempIncrease

Figure 2: Logic flow for isolating the root cause of low conversion.

References
  • Gozzo, F. C., & Eberlin, M. N. (2001). Ortho-Steric Effects in Acetophenones: Electronic and Geometric Consequences. Journal of Organic Chemistry. [Link][2]

  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles.[2] Accounts of Chemical Research. [Link]
    
  • Master Organic Chemistry. (2022). Kinetic vs Thermodynamic Enolates. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-methylphenyl)ethen-1-ol

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 1-(2-methylphenyl)ethen-1-ol. The methodologies described herein are groun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 1-(2-methylphenyl)ethen-1-ol. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Introduction

1-(2-methylphenyl)ethen-1-ol is a tertiary alcohol, typically synthesized via the Grignard reaction between 2-methylacetophenone and a methylmagnesium halide.[1][2] While the synthesis is straightforward, isolating the pure tertiary alcohol can be challenging due to the formation of structurally similar impurities and the product's inherent sensitivity to acidic conditions and heat. This guide is designed to address the most common purification hurdles, providing both preventative strategies and effective remediation protocols.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Question 1: My post-reaction NMR spectrum shows significant amounts of unreacted 2-methylacetophenone. How can I effectively remove it?

Answer: This is the most common impurity, arising from an incomplete Grignard reaction. The structural similarity between your product (a tertiary alcohol) and the starting material (a ketone) makes simple extraction or precipitation ineffective. The most reliable method for separation is flash column chromatography .

  • Causality & Principle: The separation relies on the difference in polarity between the two compounds. 1-(2-methylphenyl)ethen-1-ol contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. The 2-methylacetophenone possesses a carbonyl (C=O) group, which can only act as a hydrogen bond acceptor. This makes the alcohol significantly more polar than the ketone. When passed through a polar stationary phase like silica gel, the alcohol will have stronger interactions (adsorption) and thus move more slowly than the less polar ketone.[3][4]

  • Recommended Action: Perform flash column chromatography on silica gel. Begin with a non-polar eluent system to first wash out any non-polar byproducts, then gradually increase the polarity to elute the ketone, and finally, elute your more polar alcohol product.

    • A typical gradient elution system would be starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate concentration to 80:20 or 70:30.

    • The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.[5][6]

Question 2: My product analysis (NMR or GC-MS) indicates the presence of an alkene, 1-(2-methylphenyl)ethene. What caused this and how can it be removed?

Answer: The presence of this alkene is a classic sign of product degradation. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (elimination of water) to form an alkene.[7]

  • Causality & Prevention: This dehydration reaction is often inadvertently triggered during the aqueous workup of the Grignard reaction if a strong acid (like HCl or H₂SO₄) is used to quench the reaction and dissolve the magnesium salts. Heating the crude product during solvent removal or attempting distillation at atmospheric pressure can also cause thermal dehydration.

    • Preventative Workup: To avoid forming the alkene, quench the Grignard reaction with a milder, slightly acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), at a low temperature (0 °C).[8] This buffers the solution and neutralizes the alkoxide without creating a strongly acidic environment.

    • Preventative Purification: Avoid purification by distillation unless under high vacuum to keep the temperature low. When removing solvent on a rotary evaporator, use minimal heat.

  • Recommended Action for Removal: The alkene is a non-polar hydrocarbon and is easily separated from the polar alcohol using the same column chromatography protocol described in the previous answer. The alkene will elute very quickly from the column, well before the starting ketone and the desired alcohol product.

Question 3: The purified product is an oil, but literature suggests it should be a solid. Why is this, and what can I do?

Answer: This issue typically stems from two sources: the presence of residual impurities or incomplete solvent removal.

  • Causality & Principle: Even small amounts of impurities can significantly depress the melting point of a compound, causing it to appear as an oil or a low-melting gum rather than a crystalline solid. This phenomenon is known as melting point depression. Alternatively, residual solvent (e.g., ethyl acetate, hexane, or ether) can plasticize the solid.

  • Recommended Action:

    • Re-purify: If you suspect impurities, re-purify a small sample by column chromatography, ensuring careful collection of only the purest fractions as determined by TLC.

    • Thorough Drying: After purification, ensure all solvent is removed. This can be achieved by placing the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) under vacuum can aid this process, but be mindful of the potential for thermal degradation.

    • Induce Crystallization: If the highly pure, dry product is still an oil, it may be slow to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available. You can also attempt recrystallization from a suitable solvent system (see FAQ below).

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for purifying 1-(2-methylphenyl)ethen-1-ol? A: Flash column chromatography on silica gel is the most robust and versatile method. It effectively separates the product from both less polar impurities (dehydration byproduct) and moderately polar impurities (unreacted ketone), providing high purity in a single operation.[9]

Q: Can I use recrystallization to purify this compound? A: Recrystallization is a powerful technique for purifying solids, but its success depends on the physical state of your crude product and finding a suitable solvent.[10][11] If your crude material is a solid, you can attempt recrystallization. A mixed solvent system is often required. A good starting point would be to dissolve the compound in a minimum amount of a "good" hot solvent (like toluene or ethyl acetate) and then slowly add a "bad" cold solvent (like hexane or pentane) until the solution becomes cloudy, then allow it to cool slowly.[12][13] However, if the crude product is an oil, chromatography is the necessary first step.

Q: How should I monitor the progress of my column chromatography? A: Thin Layer Chromatography (TLC) is essential.[6] Before running the column, identify a solvent system that gives good separation between your product, starting material, and any byproducts. The desired product should have an Rf value of approximately 0.2-0.4 for optimal column separation. During the column, you will collect many small fractions and spot each one on a TLC plate to determine its contents. Fractions that show only a single spot corresponding to your pure product should be combined.

Data Summary for Purification Strategy

The choice of purification method is dictated by the differing physical properties of the product and its primary impurities.

Compound NameStructureApprox. Boiling Point (°C)PolarityElution Order in Chromatography
1-(2-methylphenyl)etheneAlkene~175-180Very Low1st (Least Retained)
2-MethylacetophenoneKetone~214[14]Moderate2nd
1-(2-methylphenyl)ethen-1-olTertiary Alcohol~218-220 (with decomposition)High3rd (Most Retained)

Note: Data is compiled from various sources and should be considered approximate. Polarity is a relative measure; on a silica gel column, higher polarity leads to stronger retention and later elution.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1-2 grams.

  • TLC Analysis & Eluent Selection:

    • Develop a TLC system to visualize the separation. A good starting point is 80:20 Hexane:Ethyl Acetate.

    • On a single TLC plate, spot the crude mixture, pure starting material (if available), and co-spot (crude + starting material).

    • The ideal eluent will show clear separation between the non-polar alkene spot (highest Rf), the ketone spot (mid Rf), and the polar alcohol spot (lowest Rf). Adjust the solvent ratio as needed.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1-2 g of sample).

    • Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel (e.g., 50-100 g) in your initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, packing the silica bed evenly. Ensure no air bubbles or cracks form.[3]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of dichloromethane or the column eluent.

    • Carefully pipette this concentrated solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Drain the solvent just to the level of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting the solvent that passes through the column in numbered test tubes or flasks (fractions).

    • Start with the low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to elute the alkene.

    • Once the alkene is off the column (as monitored by TLC), gradually increase the eluent polarity (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the ketone, followed by the desired alcohol.

    • Collect fractions continuously and analyze them in batches by TLC.

  • Product Isolation:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

Visualization of Workflows

Troubleshooting Flowchart

This diagram outlines the decision-making process when encountering common impurities.

G cluster_0 Analysis of Crude Product cluster_1 Impurity Identification & Action cluster_2 Prevention start Analyze Crude Product (TLC, NMR, GC-MS) imp_ketone Problem: Unreacted Ketone (2-methylacetophenone) start->imp_ketone Impurities Detected imp_alkene Problem: Dehydration Product (1-(2-methylphenyl)ethene) start->imp_alkene Impurities Detected cause_ketone Cause: Incomplete Reaction imp_ketone->cause_ketone cause_alkene Cause: Acidic Workup / Heat imp_alkene->cause_alkene action Primary Solution: Flash Column Chromatography cause_ketone->action cause_alkene->action prevent Future Prevention: - Use sat. NH4Cl for workup - Avoid high heat - Ensure sufficient Grignard reagent action->prevent

Caption: Troubleshooting logic for common impurities.

Purification Workflow Diagram

This diagram illustrates the standard procedure for purification via column chromatography.

G start Crude Product load Load onto Silica Column start->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions via TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Purity Confirmed evap Solvent Evaporation combine->evap end Pure Product evap->end

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Results for 1-(2-methylphenyl)ethen-1-ol

Welcome to the technical support center for advanced spectroscopic analysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering unexpected Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced spectroscopic analysis. This guide is designed for researchers, chemists, and drug development professionals who are encountering unexpected Nuclear Magnetic Resonance (NMR) results in their work with 1-(2-methylphenyl)ethen-1-ol. As a vinyl alcohol (an enol), this molecule presents unique spectroscopic challenges, primarily due to the dynamic equilibrium with its ketone tautomer. This guide provides in-depth, field-proven insights to help you diagnose, understand, and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the analysis of 1-(2-methylphenyl)ethen-1-ol.

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pure compound? I see an extra singlet around 2.5 ppm.

A: This is the most common "unexpected" result and is almost certainly due to keto-enol tautomerism .[1][2] Your sample is not a single compound but an equilibrium mixture of the enol form (1-(2-methylphenyl)ethen-1-ol) and its more stable keto tautomer, 2'-methylacetophenone. The sharp singlet you observe around 2.5-2.6 ppm is characteristic of the acetyl methyl protons (-COCH₃) of the ketone form.

Q2: The signal for my hydroxyl (-OH) proton is missing, or it's just a very broad, ill-defined hump. Is my sample degraded?

A: This is normal for hydroxyl protons and does not indicate sample degradation. The -OH signal is often broad due to rapid chemical exchange with trace amounts of acid or water in the NMR solvent (e.g., CDCl₃).[3] Its chemical shift is also highly sensitive to concentration, temperature, and solvent. In protic solvents like D₂O or methanol-d₄, the proton will exchange with deuterium, causing the signal to disappear entirely.[4][5]

Q3: The integration of my vinyl protons (=CH₂) is significantly less than 2H relative to the aromatic region. What does this mean?

A: This observation is a direct consequence of the keto-enol equilibrium. The vinyl protons only exist in the enol form. If a portion of your sample exists as the keto tautomer (which has no vinyl protons), the relative integration of the vinyl signals will be proportionally lower. You can use this integration to calculate the ratio of the two tautomers in your sample.[6]

Q4: My aromatic signals are complex and overlapping. How can I resolve them?

A: Overlapping signals in the aromatic region are common, especially on lower-field spectrometers. A simple and effective solution is to re-run the sample in a different deuterated solvent.[5] Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d₃, which can resolve overlapping multiplets. This is due to anisotropic effects where the solvent molecules interact differently with various parts of your analyte.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Keto-Enol Tautomerism

The equilibrium between an enol and its keto form is a fundamental concept that directly impacts the NMR spectrum. For 1-(2-methylphenyl)ethen-1-ol, this equilibrium is with 2'-methylacetophenone.

Caption: Keto-enol tautomeric equilibrium.

To diagnose this issue, you must be able to assign peaks to each tautomer.

Proton Type Enol Form (Expected δ, ppm) Keto Form (Expected δ, ppm) Multiplicity
Ar-CH~2.35~2.55Singlet (s)
=CH ₂ (Vinyl)~5.0-5.4 (2 distinct signals)N/ADoublet (d)
OH 2.0 - 6.0 (variable)N/ABroad Singlet (br s)
-COCH ₃ (Acetyl)N/A~2.5-2.6Singlet (s)
Aromatic H ~7.1-7.5~7.1-7.8Multiplet (m)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7][8]

This protocol allows you to determine the equilibrium constant (Keq) in a given solvent.

  • Acquire a Standard ¹H NMR Spectrum: Dissolve a precise amount of your sample in your chosen deuterated solvent (e.g., CDCl₃).

  • Identify Non-Overlapping Signals: Choose a signal unique to the enol form (e.g., one of the vinyl protons, Integral_E) and a signal unique to the keto form (the acetyl -COCH₃ protons, Integral_K).

  • Correct for Proton Count: The vinyl signal represents 1H, while the acetyl signal represents 3H.

  • Calculate the Molar Ratio:

    • Molar amount of Enol ∝ Integral_E / 1

    • Molar amount of Keto ∝ Integral_K / 3

  • Determine the Equilibrium Constant (Keq):

    • Keq = [Keto] / [Enol] = (Integral_K / 3) / (Integral_E / 1)

  • Analyze Solvent Effects: Repeat steps 1-5 using solvents of varying polarity (e.g., Benzene-d₆, Acetone-d₆, DMSO-d₆). The equilibrium often shifts toward the more polar keto form in more polar solvents.[1][9]

Guide 2: Confirming and Characterizing the Hydroxyl (-OH) Signal

The labile nature of the hydroxyl proton makes its signal notoriously difficult to pin down. Use these definitive techniques to confirm its identity.

This is the gold-standard method for identifying exchangeable protons (-OH, -NH, -COOH).[4]

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample. Note the position and integration of the suspected -OH peak.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.

  • Mix Vigorously: Cap the tube and shake it for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR again using the exact same parameters.

  • Analyze: The signal corresponding to the -OH proton will have disappeared or significantly diminished in intensity. A new, potentially broad signal for HOD may appear, typically between 4.7-5.0 ppm in non-aqueous solvents.

In some cases, especially with intramolecular hydrogen bonding, the -OH signal can be sharpened by changing the sample temperature.

  • Increasing Temperature: Often disrupts intermolecular hydrogen bonding, leading to a sharper signal that may shift upfield (to the right).

  • Decreasing Temperature: Can slow down exchange rates, sometimes resulting in a sharper signal or even allowing for the observation of coupling to neighboring protons.

Guide 3: General Troubleshooting Workflow for Poor Spectrum Quality

If your entire spectrum suffers from broad peaks, distorted lineshapes, or a low signal-to-noise ratio, the issue may be instrumental or related to sample preparation.

G start Poor Spectrum Quality (Broad Peaks, Bad Lineshape) check_sample Step 1: Check Sample Is it fully dissolved? Is concentration appropriate? start->check_sample sample_ok Sample appears homogeneous check_sample->sample_ok Yes dissolve Action: Filter sample or try a different solvent (e.g., DMSO-d6) check_sample->dissolve No shim Step 2: Re-shim the Magnet Load standard shim file for the solvent and perform manual shimming. sample_ok->shim Yes shim_ok Shimming does not improve spectrum shim->shim_ok check_params Step 3: Check Acquisition Parameters Is receiver gain too high (FID clipping)? Is the number of scans sufficient? shim_ok->check_params Yes fix_shim Resolution: Improved spectrum quality shim_ok->fix_shim No params_ok Parameters are correct check_params->params_ok Yes adjust_params Action: Reduce receiver gain or increase number of scans. check_params->adjust_params No consult Step 4: Consult Facility Manager Possible hardware issue or paramagnetic contamination. params_ok->consult

Caption: Troubleshooting workflow for poor NMR data quality.

Key Considerations for the Workflow:

  • Shimming: This is the process of optimizing the homogeneity of the magnetic field. Poor shimming is the most common cause of broad and distorted peaks. Always start by loading a standard shim set for your specific solvent and probe.[10][11]

  • Receiver Gain: If the receiver gain is set too high, the initial part of the Free Induction Decay (FID) signal will be "clipped," leading to baseline distortions and artifacts after Fourier transformation.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect contamination, filtering your sample through a small plug of silica or celite may help.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

  • Reddit. (2023). r/Chempros: Hydroxyl Groups in NMR. [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Hosseini, M., & Ahadi, S. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(11), 1085-1098. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

Sources

Troubleshooting

CRITICAL TECHNICAL NOTE: Chemical Identity &amp; Stability

Technical Support Guide: Storage & Handling of 1-(2-Methylphenyl)ethen-1-ol User Alert: You have inquired about 1-(2-methylphenyl)ethen-1-ol . As a Senior Application Scientist, I must clarify a fundamental chemical real...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Storage & Handling of 1-(2-Methylphenyl)ethen-1-ol

User Alert: You have inquired about 1-(2-methylphenyl)ethen-1-ol . As a Senior Application Scientist, I must clarify a fundamental chemical reality before providing storage protocols:

  • The "Ethen-1-ol" (Enol) Form: This specific tautomer is a transient photo-intermediate generated via the photoenolization of 2'-methylacetophenone. It is not stable at standard temperature and pressure (STP). It has a lifetime of microseconds to seconds in solution before reverting to the ketone form or reacting. You cannot purchase or store a bottle of this specific tautomer; you generate it in situ.

  • The Stable Precursor (Ketone): The stable bottleable compound is 1-(2-methylphenyl)ethanone (also known as 2'-methylacetophenone).

  • The Stable Alcohol (Reduced Form): If your inquiry refers to the standard alcohol derivative, the compound is 1-(2-methylphenyl)ethanol .[1]

This guide covers all three scenarios:

  • Part 1: Handling the Transient Photoenol (Experimental Generation & Trapping).

  • Part 2: Storage of the Stable Precursor (2'-Methylacetophenone).

  • Part 3: Storage of the Stable Alcohol (1-(2-Methylphenyl)ethanol).

PART 1: Handling the Transient Photoenol (Experimental Workflow)

Context: This section is for researchers using UV irradiation to generate 1-(2-methylphenyl)ethen-1-ol for Diels-Alder cycloadditions or mechanistic studies.

Q: How do I maintain the stability of the enol form?

A: You cannot stabilize it in fluid solution at room temperature. The enol reverts to the ketone via a 1,5-sigmatropic hydrogen shift. To "handle" it, you must use one of two methods:

  • Matrix Isolation (Cryogenic): The enol is stable in a rigid glass matrix (e.g., 2-methyltetrahydrofuran) at 77 K (-196 °C) .

  • In Situ Trapping: Generate the enol in the presence of an electron-deficient dienophile (e.g., maleic anhydride, DMAD). The enol acts as a diene (xylylenol) and is trapped immediately.

Q: What are the critical parameters for generation?

A:

  • Excitation Source: UV irradiation (typically 300–350 nm) targeting the

    
     transition of the carbonyl.
    
  • Solvent Selection: Use non-polar solvents (Cyclohexane, Benzene) to maximize the lifetime. Protic solvents (Methanol, IPA) accelerate re-ketonization via proton exchange.

  • Degassing: Oxygen quenches the triplet state precursor. Thoroughly degas solutions (freeze-pump-thaw x3) before irradiation.

Experimental Workflow Diagram: Photoenolization & Trapping

The following diagram illustrates the generation and handling logic for the transient enol species.

Photoenolization_Workflow Precursor Precursor: 2'-Methylacetophenone (Stable Ketone) Excitation UV Irradiation (hv, 300-350 nm) Precursor->Excitation Triplet Excited Triplet State (Biradical) Excitation->Triplet Excitation Enol TARGET SPECIES: 1-(2-methylphenyl)ethen-1-ol (Transient Enol) Triplet->Enol 1,5-H Shift (Gamma-H Abstraction) Product Cycloadduct (Stable Product) Enol->Product Diels-Alder (In Situ Trapping) Reversion Re-ketonization (Fast Decay) Enol->Reversion No Trap Present (t½ ~ µs-ms) Trapping Dienophile Trap (e.g., Maleic Anhydride) Trapping->Enol Add to Rxn Mix Reversion->Precursor Returns to Ground State

Caption: Mechanistic workflow for generating and trapping the transient 1-(2-methylphenyl)ethen-1-ol species.

PART 2: Storage of the Stable Precursor (2'-Methylacetophenone)

Context: This is the liquid ketone (CAS 577-16-2) you likely have in the bottle.

Physical Properties Table
PropertyValueNotes
State Colorless to pale yellow liquidViscous
Boiling Point 214 °CHigh boiling point solvent
Flash Point 82 °C (Closed Cup)Combustible
Density 1.02 g/mLDenser than water
Q: What are the optimal storage conditions?

A:

  • Temperature: Store at 2–8 °C (Refrigerated) . While stable at room temperature, cooler storage minimizes slow oxidation and color degradation (yellowing).

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The benzylic methyl group is susceptible to slow autoxidation over long periods.

  • Container: Tightly sealed amber glass vials. Avoid plastics for long-term storage as the ketone can leach plasticizers.

Q: Troubleshooting: The liquid has turned yellow. Is it usable?

A:

  • Cause: Formation of oxidation byproducts (benzoic acid derivatives) or polymerization traces triggered by light exposure.

  • Solution: Check purity via TLC or GC. If purity is >95%, it is likely suitable for synthesis. For photochemical applications (where optical purity is critical), distill under reduced pressure before use to remove UV-absorbing impurities.

PART 3: Storage of the Stable Alcohol (1-(2-Methylphenyl)ethanol)

Context: This is the reduced secondary alcohol (CAS 7287-82-3), often used as a chiral building block.

Q: How does storage differ from the ketone?

A:

  • Hygroscopicity: Alcohols are more hygroscopic. Ensure the cap is lined with Teflon/PTFE and sealed with Parafilm.

  • Temperature: Room Temperature (15–25 °C) is generally acceptable, though 2–8 °C is preferred for long-term (>1 year) storage.

  • Incompatibility: Strictly segregate from strong oxidizing agents (e.g., chromates, permanganates) and acid chlorides .

Safety & Handling FAQ

Q: What are the specific PPE requirements?

A:

  • Respiratory: Use a fume hood. These compounds have a characteristic sweet/pungent odor and can cause respiratory irritation (H335).

  • Skin/Eye: Wear Nitrile gloves (0.11 mm minimum thickness) and safety goggles.

    • Note: The ketone penetrates nitrile slowly; change gloves immediately upon splash contact.

Q: How do I dispose of waste containing these compounds?

A:

  • Non-Halogenated Organic Waste: Both the ketone and alcohol should be disposed of in the standard organic solvent waste stream.

  • Quenching: If you generated the enol using reactive dienophiles, ensure the quenching agent (often water or mild acid) has neutralized any remaining trapping agents before disposal.

References

  • Lutz, H., Bréhéret, E., & Lindqvist, L. (1973). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity.[2] Journal of the Chemical Society, Faraday Transactions 1.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 110953, 1-(2-Methylphenyl)ethanol.

  • Matrix Fine Chemicals. (2025).[3] Product Specification: 1-(2-Methylphenyl)ethan-1-one (CAS 577-16-2).[4]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 1-(2-Methylphenyl)ethanol.[1][5][6]

Sources

Optimization

Technical &amp; Troubleshooting Resource Center: 1-(2-methylphenyl)ethen-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-methylphenyl)ethen-1-ol. This guide provides in-depth answers to common questions and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-methylphenyl)ethen-1-ol. This guide provides in-depth answers to common questions and troubleshooting advice for experiments involving this compound. Our focus is on understanding and mitigating the inherent stability challenges posed by its molecular structure, with a specific emphasis on the critical role of solvent selection.

Section 1: Compound Profile: Understanding 1-(2-methylphenyl)ethen-1-ol

Q1: What is 1-(2-methylphenyl)ethen-1-ol and why is its stability a primary concern?

1-(2-methylphenyl)ethen-1-ol is the enol tautomer of the ketone 2'-methylacetophenone. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[1][2][3] For most simple carbonyl compounds, the keto form is significantly more thermodynamically stable than the enol form.[1][3]

The primary stability concern arises from this compound's natural tendency to revert to its more stable keto isomer. This process, known as keto-enol tautomerization, can be catalyzed by trace amounts of acid or base, which are often present as impurities in solvents or on glassware.[2][4] Consequently, a pure sample of the enol can quickly become contaminated with the ketone, compromising experimental results.

Q2: What are the primary degradation pathways for this compound?

Beyond tautomerization, 1-(2-methylphenyl)ethen-1-ol, as a tertiary benzylic alcohol, is highly susceptible to acid-catalyzed dehydration.[5][6][7] Therefore, two principal degradation pathways must be managed:

  • Keto-Enol Tautomerization: The enol isomerizes to the more stable 2'-methylacetophenone. This is often the most prevalent stability issue.

  • Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a stable tertiary benzylic carbocation, which then eliminates a proton to form the alkene, 2-(prop-1-en-2-yl)toluene (also known as 2-isopropenyltoluene).[6][8]

G cluster_main 1-(2-methylphenyl)ethen-1-ol (Enol Form) cluster_keto Keto Tautomer cluster_alkene Dehydration Product Enol 1-(2-methylphenyl)ethen-1-ol Keto 2'-Methylacetophenone Enol->Keto Tautomerization (Acid/Base Catalyzed) Alkene 2-(prop-1-en-2-yl)toluene Enol->Alkene Dehydration (Acid Catalyzed)

Caption: Primary degradation pathways of 1-(2-methylphenyl)ethen-1-ol.

Section 2: Solvent Selection & Stability - FAQs

Q3: How do protic vs. aprotic solvents affect the stability of 1-(2-methylphenyl)ethen-1-ol?

The choice between a protic and an aprotic solvent is critical due to the mechanisms of degradation.

  • Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. This ability facilitates the proton transfer steps required for both keto-enol tautomerization and acid-catalyzed dehydration.[2][4][8] The solvent molecules themselves can participate in the proton shuttle, lowering the activation energy for these degradation pathways. Therefore, protic solvents generally decrease the stability of the enol form.

  • Aprotic Solvents (e.g., hexane, toluene, dichloromethane, THF, DMSO) do not have an acidic proton and cannot readily donate protons. While polar aprotic solvents can stabilize charged intermediates, they are generally less effective at promoting the proton-transfer-heavy degradation mechanisms compared to protic solvents.[9] For this reason, anhydrous aprotic solvents are highly recommended for handling and storing 1-(2-methylphenyl)ethen-1-ol.

Q4: What is the role of solvent polarity in the degradation of this compound?

Solvent polarity influences reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.[10][11]

  • Dehydration Pathway: The E1 mechanism for dehydration proceeds through a carbocation intermediate.[6][8] Polar solvents (both protic and aprotic) can stabilize this charged intermediate, thereby accelerating the rate of dehydration compared to non-polar solvents.

  • Tautomerization Pathway: The effect is more complex. While polarity can influence the rate, the presence of acidic or basic functional groups (or impurities) that can facilitate proton transfer is a more dominant factor.[4]

Q5: Are there specific solvents that should be strictly avoided?

Yes. To maximize the lifetime of the enol, you should avoid:

  • Acidic Solvents or Solvents with Acidic Impurities: Even trace amounts of acid will rapidly catalyze the dehydration to 2-(prop-1-en-2-yl)toluene.[5][7] Avoid using non-anhydrous grades of solvents like chloroform, which can degrade to form HCl.

  • Basic Solvents or Solvents with Basic Impurities: Bases are effective catalysts for keto-enol tautomerization.[2][4] Solvents like pyridine or triethylamine should be avoided unless they are a required reagent in a subsequent reaction.

  • Standard Protic Solvents: Alcohols (methanol, ethanol) and water should be avoided for storage as they actively promote both degradation pathways.

Q6: How can I choose an optimal solvent for storing a stock solution?

The ideal storage solvent should be anhydrous, aprotic, and non-polar or weakly polar . It should also be free of acidic and basic impurities.

Solvent ClassExample(s)Stability RatingPrimary Degradation Risk(s)Causality
Aprotic, Non-Polar Hexane, TolueneHigh Tautomerization (if base is present)Minimal stabilization of charged intermediates; does not facilitate proton transfer.
Aprotic, Polar Acetonitrile, THF (anhydrous)Moderate-High Dehydration (if acid is present), TautomerizationCan stabilize the dehydration carbocation intermediate; stability is highly dependent on solvent purity.
Protic, Polar Ethanol, MethanolLow Dehydration & TautomerizationActively participates in proton transfer, catalyzing both major degradation pathways.[8]
Halogenated Dichloromethane (DCM)Low-Moderate DehydrationOften contains trace acid stabilizers or can degrade to form HCl, which strongly catalyzes dehydration.

Section 3: Troubleshooting Guide: Common Experimental Issues

Q7: Issue: My NMR/LC-MS analysis shows the presence of 2'-methylacetophenone. What happened?

This is a clear indication that keto-enol tautomerization has occurred. The enol you started with has converted to its more stable keto form.

Troubleshooting Steps:

  • Check Your Solvent: Was the solvent aprotic and anhydrous? Did you use a deuterated solvent like CDCl₃ for NMR? Standard CDCl₃ can be slightly acidic. Consider using CDCl₃ that has been passed through a plug of basic alumina immediately before use. For LC-MS, ensure your mobile phase is not promoting tautomerization.

  • Glassware Contamination: Was the glassware properly cleaned and dried? Residual acid or base on the surface can catalyze the reaction. Consider rinsing with a neutralizing agent followed by a final rinse with an anhydrous solvent.

  • Atmospheric Moisture: Did you handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon)? Atmospheric moisture can be sufficient to initiate tautomerization.

Q8: Issue: I'm observing the formation of an unexpected alkene, 2-(prop-1-en-2-yl)toluene. Why is this occurring?

You are observing the product of acid-catalyzed dehydration . This is a very fast reaction for tertiary benzylic alcohols.

Troubleshooting Steps:

  • Identify the Acid Source: The source of acid is the most critical factor.

    • Solvent: As mentioned, solvents like dichloromethane or aged THF can contain acidic impurities. Use a fresh bottle of high-purity, anhydrous solvent.

    • Reagents: Are any of your other reagents acidic or Lewis acids?

    • Silica Gel: If you performed chromatography, standard silica gel is acidic and can cause complete degradation on the column. Use silica gel that has been neutralized with triethylamine.

  • Control the Temperature: Dehydration reactions are often accelerated by heat.[6] Perform your reactions and handling at room temperature or below if possible.

Q9: Issue: My reaction yield is low, and I have a complex mixture of products. How can I improve the stability of the enol during a reaction?

Low yield and product mixtures are common when the starting enol degrades before or during the reaction. A systematic approach is needed to diagnose the issue.

G Start Low Yield / Impure Product with 1-(2-methylphenyl)ethen-1-ol CheckSolvent 1. Analyze Solvent Purity & Type Is it anhydrous, aprotic, and neutral? Start->CheckSolvent CheckConditions 2. Review Reaction Conditions What is the temperature? Are any reagents acidic/basic? Start->CheckConditions CheckHandling 3. Evaluate Handling Protocol Was it handled under inert gas? Was glassware properly prepared? Start->CheckHandling SolventIssue Problem: Solvent-Induced Degradation CheckSolvent->SolventIssue ConditionsIssue Problem: Condition-Induced Degradation CheckConditions->ConditionsIssue HandlingIssue Problem: Contamination CheckHandling->HandlingIssue SolventFix Solution: Switch to anhydrous, non-polar aprotic solvent (e.g., Toluene). Use freshly opened bottle. SolventIssue->SolventFix ConditionsFix Solution: Run at lower temperature. Add a non-nucleophilic base (e.g., proton sponge) if acid is unavoidable. ConditionsIssue->ConditionsFix HandlingFix Solution: Use oven-dried, base-washed glassware. Handle exclusively in a glovebox or under inert atmosphere. HandlingIssue->HandlingFix

Caption: Troubleshooting workflow for experiments involving the enol.

Section 4: Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Preparing Solutions

This protocol is designed to minimize degradation during routine handling.

  • Preparation: Place all necessary glassware (vials, syringes, spatulas) in a laboratory oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of dry nitrogen or argon.

  • Solvent Selection: Use a fresh bottle of anhydrous, aprotic solvent (e.g., toluene or hexane, <50 ppm H₂O). Draw the solvent using a dry, nitrogen-flushed syringe.

  • Solution Preparation: Weigh the 1-(2-methylphenyl)ethen-1-ol directly into a tared, oven-dried vial under an inert atmosphere. Add the required volume of anhydrous solvent via syringe.

  • Storage: Tightly cap the vial, seal with paraffin film, and store at -20°C in a desiccator. For long-term storage, flame-sealing the vial under vacuum is recommended.

Protocol 2: Monitoring Stability in a Chosen Solvent via HPLC

This self-validating protocol allows for quantitative assessment of stability over time.

  • Standard Preparation: Prepare a certified reference standard of the likely degradation product, 2'-methylacetophenone, in the chosen test solvent. This is crucial for peak identification and quantification.

  • Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that provides baseline separation between the starting enol and the 2'-methylacetophenone.

  • Time-Zero Sample (T=0): Following Protocol 1, prepare a stock solution of 1-(2-methylphenyl)ethen-1-ol in the test solvent. Immediately inject a sample onto the HPLC. This chromatogram serves as your baseline (T=0).

  • Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), draw an aliquot from the stock solution and inject it onto the HPLC.

  • Data Analysis: Calculate the percentage of the enol remaining at each time point by comparing its peak area to the total peak area of the enol and any new degradation products. Plot the percentage of the enol vs. time to determine its stability profile in that solvent.

Section 5: References

  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • A tertiary alcohol (H) upon acid-catalysed dehydration gives a product (I). (2020, July 25). YouTube. Retrieved February 10, 2026, from [Link]

  • What is the mechanism for the dehydration of tertiary alcohols? (2017, October 16). Quora. Retrieved February 10, 2026, from [Link]

  • Alcohols to alkenes: Brønsted acid catalysis. (2023, March 23). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Wilkie, C. A. (n.d.). Synthesis of 4-vinyl phenyl alcohol. e-Publications@Marquette. Retrieved February 10, 2026, from [Link]

  • Keto Enol Tautomerization. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]

  • Keto-enol tautomerism. (n.d.). Fiveable. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved February 10, 2026, from [Link]

  • Gusarov, V. V., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. Fine Chemical Technologies. Retrieved February 10, 2026, from [Link]

  • Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. (2021). Fine Chemical Technologies. Retrieved February 10, 2026, from [Link]

  • Gusarov, V. V., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. ETH Zurich Research Collection. Retrieved February 10, 2026, from [Link]

  • Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. (2025, January 17). UniVOOK. Retrieved February 10, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Acid-Catalyzed Hydration & Dehydration. (2020, November 23). YouTube. Retrieved February 10, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism. (2024, September 30). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • (1S)-1-(2-methylphenyl)ethan-1-ol. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions. (2016, July 1). PubMed. Retrieved February 10, 2026, from [Link]

  • 1-(2-Methylphenyl)ethanol. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Degradation paths for 1,2-DCA. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. (2018, August 29). MDPI. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting

byproduct formation and identification in 1-(2-methylphenyl)ethen-1-ol synthesis

Introduction: The synthesis of 1-(2-methylphenyl)ethen-1-ol, a tertiary alcohol, is a fundamental transformation in organic chemistry, often serving as a key step in the development of more complex molecules for pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1-(2-methylphenyl)ethen-1-ol, a tertiary alcohol, is a fundamental transformation in organic chemistry, often serving as a key step in the development of more complex molecules for pharmaceutical and materials science applications. While seemingly straightforward, typically involving a Grignard reaction, this synthesis is frequently plagued by the formation of persistent byproducts that complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice, detailed analytical methods, and preventative strategies to help researchers navigate these challenges effectively. We will explore the causality behind byproduct formation and offer field-proven protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-methylphenyl)ethen-1-ol, and what are the primary byproducts I should anticipate?

The most prevalent and efficient method for synthesizing 1-(2-methylphenyl)ethen-1-ol is the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to 2'-methylacetophenone.[1][2] This reaction directly forms the desired tertiary alcohol after an aqueous workup.

Despite its utility, several byproducts can arise from this process:

  • Unreacted Starting Material (2'-methylacetophenone): The most common impurity, often resulting from incomplete reaction or quenching of the Grignard reagent.

  • Dehydration Product (2-vinyltoluene): This alkene is formed by the elimination of water from the tertiary alcohol product. This is particularly common during acidic workup conditions or if the reaction mixture is subjected to heat.

  • Enolization Product: The Grignard reagent can act as a base, abstracting an alpha-proton from the 2'-methylacetophenone to form a magnesium enolate.[3] Upon workup, this regenerates the starting ketone, effectively lowering the yield but not typically isolated as a distinct impurity.

  • Wurtz Coupling Products (e.g., Biphenyl): If preparing the Grignard reagent from an aryl halide, self-coupling can occur, though this is less relevant when using a methyl Grignard reagent.[4]

Reaction and Byproduct Formation Pathways

G cluster_main Main Synthetic Pathway cluster_byproducts Key Byproduct Formation Pathways ketone 2'-Methylacetophenone intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Grignard Addition grignard CH3MgBr product 1-(2-methylphenyl)ethen-1-ol (Desired Product) intermediate->product 2. Aqueous Workup product_b 1-(2-methylphenyl)ethen-1-ol dehydration 2-Vinyltoluene (Dehydration Byproduct) product_b->dehydration Acid / Heat ketone_b 2'-Methylacetophenone enolate Magnesium Enolate ketone_b->enolate Enolization (Base) enolate->ketone_b Aqueous Workup

Caption: Key reaction and byproduct formation pathways.

Q2: My reaction yield is consistently low, and NMR analysis shows a large amount of unreacted 2'-methylacetophenone. What are the likely causes?

Recovering a significant amount of starting material points to two primary issues: inefficient Grignard reagent or competing side reactions.

  • Ineffective Grignard Reagent: Grignard reagents are highly sensitive to moisture and oxygen.[4]

    • Causality: Any protic source (e.g., water in the solvent or on glassware) will protonate and destroy the Grignard reagent, converting it into methane gas and rendering it inactive for nucleophilic attack.

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Use anhydrous solvents, preferably freshly distilled or from a sealed bottle under an inert atmosphere.

      • Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane to remove the passivating oxide layer.

  • Steric Hindrance and Enolization: The ortho-methyl group on 2'-methylacetophenone creates steric hindrance around the carbonyl carbon.[3]

    • Causality: This steric bulk can make it difficult for the nucleophilic methyl group of the Grignard reagent to attack the carbonyl. Instead, the Grignard reagent may act as a strong base, abstracting a proton from the acetyl group's alpha-carbon. This forms a magnesium enolate, which simply reverts to the starting ketone upon acidic workup.

    • Troubleshooting:

      • Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.

      • Consider using a less sterically demanding methylating agent, although for this specific synthesis, the Grignard reagent remains the most practical choice.

Q3: I've isolated a non-polar impurity that is difficult to separate from my product. Its ¹H NMR spectrum shows characteristic alkene signals. What is this byproduct and how can I prevent it?

This impurity is almost certainly 2-vinyltoluene , the product of acid-catalyzed dehydration of your desired tertiary alcohol.[5][6]

  • Causality: Tertiary alcohols readily eliminate water to form alkenes, especially when a stable, conjugated system can be formed. The reaction is driven by the formation of a stable tertiary carbocation intermediate, which is further stabilized by resonance with the aromatic ring. This process is strongly promoted by heat and acidic conditions during the reaction workup.

  • Prevention and Mitigation:

    • Mild Workup Conditions: Avoid using strong acids like HCl or H₂SO₄ for the workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a much milder quenching agent that will neutralize the magnesium alkoxide without promoting significant dehydration.

    • Temperature Control: Perform the entire workup and extraction process at low temperatures (e.g., in an ice bath) to minimize thermal decomposition.

    • Avoid Distillation: Do not attempt to purify the final product by distillation, as the required heat will almost certainly cause extensive dehydration. Column chromatography is the preferred method of purification.

Byproduct Identification and Characterization

Differentiating between the desired product and its main byproducts is crucial for reaction monitoring and purification. The following table summarizes the key analytical signatures for each compound.

Compound NameStructureKey ¹H NMR Signals (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)MS (m/z) [M]⁺
1-(2-methylphenyl)ethen-1-ol (Product)

~7.1-7.5 (Ar-H), 5.4 & 5.2 (vinyl =CH₂), 2.3 (Ar-CH₃), ~2.0 (broad s, -OH)3400-3600 (broad, O-H), ~1645 (C=C), 3080 (=C-H)148
2'-Methylacetophenone (Starting Material)

~7.1-7.7 (Ar-H), 2.6 (s, -COCH₃), 2.5 (s, Ar-CH₃)~1680 (strong, C=O), No O-H band134
2-Vinyltoluene (Dehydration Byproduct)

~7.0-7.4 (Ar-H), ~7.0 (dd, vinyl -CH=), 5.7 & 5.3 (d, vinyl =CH₂), 2.4 (s, Ar-CH₃)No O-H or C=O bands, ~1630 (C=C), 3090 (=C-H)130

Note: Exact chemical shifts (δ) and wavenumbers can vary slightly based on solvent and concentration.

Experimental Protocols & Troubleshooting Workflow

Protocol 1: Optimized Synthesis of 1-(2-methylphenyl)ethen-1-ol

This protocol is designed to maximize yield while minimizing byproduct formation.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Addition: Once the reaction is initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2'-methylacetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC-MS.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

Troubleshooting Decision Tree

G start Experiment Complete: Analyze Crude Product issue Primary Issue Observed? start->issue low_yield Low Yield / High SM issue->low_yield Yes impurity Significant Impurity issue->impurity Yes end end issue->end No (Success!) cause_grignard Cause: Inactive Grignard? low_yield->cause_grignard cause_enol Cause: Enolization? low_yield->cause_enol impurity_type Impurity Type? impurity->impurity_type solve_grignard Action: Check anhydrous conditions. Activate Mg with I₂. Use fresh reagents. cause_grignard->solve_grignard solve_enol Action: Lower reaction temp (0 °C). Slow addition of ketone. cause_enol->solve_enol dehydration Non-polar (Alkene) impurity_type->dehydration Alkene sm Starting Material impurity_type->sm Ketone cause_dehydration Cause: Dehydration? dehydration->cause_dehydration sm->low_yield See Low Yield Path solve_dehydration Action: Use sat. NH₄Cl for workup. Keep temperature low. Avoid distillation. cause_dehydration->solve_dehydration

Caption: A workflow for troubleshooting common issues.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout.
  • Jackson, G. F., & PACIFIC, U. O. T. (2025). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Molbank, 2025(1), m1961. Available at: [Link]

  • Purdue University. (n.d.). Grignard Reagents. Department of Chemistry. Available at: [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment 25 – The Grignard Reaction.
  • NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). (1R)-1-(2-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methylphenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, P., & T, M. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 89(9), 6085-6099. Available at: [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Available at: [Link]

  • Fleckenstein, L. J. (1958). Preparation and reactions of medium-ring Grignard reagents. DSpace@MIT. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Available at: [Link]

  • G. S. S. S. N. K. G. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 1850-1856. Available at: [Link]

  • Google Patents. (n.d.). CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol.
  • Seshadri, M., & Westmoreland, P. R. (2016). Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis. AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]

  • Deventer, K., et al. (2020). Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data. Drug Testing and Analysis, 12(1), 119-126. Available at: [Link]

  • Google Patents. (n.d.). CN102361838B - Dehydration of 1-phenyl ethanol.

Sources

Reference Data & Comparative Studies

Validation

comparison of 1-(2-methylphenyl)ethen-1-ol with other vinyl alcohols

An In-depth Comparative Guide to the Stability and Reactivity of Substituted Vinyl Alcohols: The Case of 1-(2-methylphenyl)ethen-1-ol Authored by: A Senior Application Scientist Abstract Vinyl alcohols, or enols, are fun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Stability and Reactivity of Substituted Vinyl Alcohols: The Case of 1-(2-methylphenyl)ethen-1-ol

Authored by: A Senior Application Scientist

Abstract

Vinyl alcohols, or enols, are fundamental reactive intermediates in organic chemistry, primarily known for their rapid tautomerization to the more stable keto form. This guide provides a comprehensive comparison of 1-(2-methylphenyl)ethen-1-ol, a sterically influenced vinyl alcohol, with other substituted vinyl alcohols. We delve into the electronic and steric factors governing their transient existence, supported by proposed experimental protocols for their in-situ generation, characterization, and kinetic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of reactive intermediates and the subtle structural modifications that control their stability and reactivity.

Introduction: The Transient World of Vinyl Alcohols

Vinyl alcohols are characterized by a hydroxyl group attached directly to a carbon-carbon double bond (-C=C-OH). While structurally simple, they are typically unstable and exist in a dynamic equilibrium with their corresponding carbonyl isomers (ketones or aldehydes).[1][2] This rapid interconversion is known as keto-enol tautomerism.

Under standard conditions, the equilibrium heavily favors the keto form due to the greater strength of the C=O π-bond compared to the C=C π-bond. For the simplest vinyl alcohol, ethenol, its tautomer acetaldehyde is more stable by approximately 42.7 kJ/mol.[3][4] Consequently, vinyl alcohols are often fleeting intermediates, difficult to isolate but crucial in reaction mechanisms. Their transient nature, however, can be influenced by various factors, including substitution, solvent, and temperature, making a comparative study essential for predicting and controlling reaction outcomes.

This guide focuses on 1-(2-methylphenyl)ethen-1-ol and explores how its unique structural features are expected to influence its stability relative to other vinyl alcohols.

The Subject of Inquiry: 1-(2-methylphenyl)ethen-1-ol

The vinyl alcohol 1-(2-methylphenyl)ethen-1-ol is the enol tautomer of 2'-methylacetophenone. The key feature of this molecule is the ortho-methyl group on the phenyl ring. We hypothesize that this group exerts a significant steric influence that may hinder the kinetic process of tautomerization, potentially leading to a longer half-life compared to its unsubstituted counterpart, 1-phenylethen-1-ol. Understanding this effect is critical for designing reactions where enol or enolate intermediates are involved.

Mechanism of Tautomerization

The tautomerization process is not a simple intramolecular proton transfer, as this is a geometrically forbidden 4-membered ring transition state. Instead, it is catalyzed by trace amounts of acid or base, often provided by the solvent itself (e.g., water, alcohols).[3][5]

Figure 1: Acid- and base-catalyzed keto-enol tautomerism pathways.

Comparative Framework: Factors Governing Vinyl Alcohol Stability

To objectively assess 1-(2-methylphenyl)ethen-1-ol, we must compare it against a spectrum of other vinyl alcohols where steric and electronic effects are varied.

Electronic Effects

The electronic nature of substituents on the phenyl ring can influence the stability of the enol form by modifying the electron density of the double bond and the acidity of the hydroxyl proton.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) at the para-position increase the electron density of the double bond, which can destabilize the enol relative to the keto form.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) at the para-position decrease the electron density of the double bond. This can have a stabilizing effect on the enol form and will increase the acidity of the α-proton in the keto form, potentially affecting the kinetics of tautomerization.

Steric Effects

Steric hindrance around the enol moiety can significantly inhibit the pathways for tautomerization. This is the primary factor we propose will lend kinetic stability to 1-(2-methylphenyl)ethen-1-ol.

  • Baseline (Low Steric Hindrance): 1-phenylethen-1-ol (enol of acetophenone). Lacks steric shielding, allowing solvent molecules or catalysts easy access to the reactive sites.

  • Subject (Moderate Steric Hindrance): 1-(2-methylphenyl)ethen-1-ol (enol of 2'-methylacetophenone). The ortho-methyl group is expected to sterically shield one face of the double bond and hinder the approach of proton-donating/accepting species required for catalysis.

  • Comparative (High Steric Hindrance): 1-(2,6-dimethylphenyl)ethen-1-ol (enol of 2',6'-dimethylacetophenone). The two ortho-methyl groups should provide even greater steric shielding, making this enol significantly more kinetically stable than the monosubstituted analog.

Experimental Design for Comparative Analysis

Direct isolation of these simple enols is often impractical. Therefore, a robust experimental design relies on in-situ generation and immediate analysis, typically via low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Start Start with Ketone Precursor (e.g., 2'-methylacetophenone) Dissolve Dissolve in Anhydrous THF-d8 Start->Dissolve Cool Cool to -78 °C (Dry Ice/Acetone Bath) Dissolve->Cool AddBase Add LDA solution dropwise (Forms Enolate) Cool->AddBase Quench Quench with D₂O (Forms Deutero-Enol) AddBase->Quench Transfer Transfer to Pre-cooled NMR Spectrometer (-60 °C) Quench->Transfer AcquireInitial Acquire Initial ¹H NMR Spectrum (Observe Enol Vinyl Protons) Transfer->AcquireInitial Monitor Acquire Spectra at Timed Intervals (Monitor Disappearance of Enol and Appearance of Keto Signals) AcquireInitial->Monitor Data Process Data to Determine Rate Constant (k) and Half-life (t½) Monitor->Data

Figure 2: Experimental workflow for the generation and kinetic analysis of vinyl alcohols.

Protocol 1: In-Situ Generation of Vinyl Alcohols from Ketone Precursors

Causality: This protocol generates the enolate anion under kinetically controlled conditions using a strong, non-nucleophilic base (Lithium Diisopropylamide, LDA) at low temperatures. Quenching this enolate with a proton (or deuteron) source generates the enol. Using deuterated water (D₂O) is advantageous as it can lead to a kinetic isotope effect, slightly slowing the reverse tautomerization and simplifying ¹H NMR analysis.[3]

Methodology:

  • Apparatus: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagents: Prepare a 0.5 M solution of LDA in anhydrous THF. Use anhydrous, deuterated THF (THF-d₈) for the reaction to allow direct NMR analysis.

  • Procedure: a. Dissolve the ketone precursor (e.g., 2'-methylacetophenone, 1.0 mmol) in 5 mL of anhydrous THF-d₈ in the flask under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the LDA solution (1.1 mmol, 1.1 equivalents) dropwise via syringe over 5 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation. d. Quench the reaction by the rapid addition of deuterium oxide (D₂O, 2.0 mmol). e. Keep the solution at low temperature for immediate analysis.

Protocol 2: Characterization and Kinetic Analysis by Low-Temperature ¹H NMR

Causality: ¹H NMR spectroscopy is the most powerful tool for unambiguously identifying the enol form and distinguishing it from the keto tautomer. The vinyl protons of the enol appear in a distinct region (typically 4.0-5.5 ppm) from the α-protons of the ketone (typically 2.5-3.0 ppm). By acquiring spectra over time, the rate of conversion can be quantified.

Methodology:

  • Spectrometer Setup: Pre-cool the NMR spectrometer probe to the desired analysis temperature (e.g., -60 °C).

  • Sample Transfer: Using a pre-cooled syringe, transfer the reaction mixture from Protocol 1 into a pre-cooled NMR tube under a nitrogen atmosphere. Quickly cap the tube and insert it into the spectrometer.

  • Initial Spectrum: Immediately acquire a quantitative ¹H NMR spectrum. Identify and integrate the characteristic signals for:

    • Enol form: Two doublets for the geminal vinylic protons.

    • Keto form: A singlet for the methyl protons adjacent to the carbonyl.

  • Kinetic Monitoring: Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes).

  • Data Analysis: For each spectrum, calculate the mole fraction of the enol. Plot the natural logarithm of the enol concentration (ln[Enol]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can then be calculated as ln(2)/k.

Predicted Performance and Data Comparison

Based on established chemical principles, we can predict the relative kinetic stability of the selected vinyl alcohols. This hypothetical data is what the proposed experiments would aim to confirm.

Vinyl AlcoholSubstituent EffectPredicted Relative Half-life (t₁/₂) at -60 °CRationale
1-(4-Nitrophenyl)ethen-1-olElectronic (EWG)ModerateEWG stabilizes the enol form thermodynamically but may accelerate base-catalyzed tautomerization.
1-Phenylethen-1-olElectronic (Reference)ShortUnhindered access for catalytic species allows for rapid tautomerization.
1-(4-Methoxyphenyl)ethen-1-olElectronic (EDG)ShortEDG destabilizes the enol form, providing a strong thermodynamic driving force for tautomerization.
1-(2-Methylphenyl)ethen-1-ol Steric + Weak Electronic Moderate-Long The ortho-methyl group provides significant steric hindrance to the tautomerization mechanism, increasing kinetic stability.
1-(2,6-Dimethylphenyl)ethen-1-olSteric (High)LongTwo ortho-methyl groups provide maximum steric shielding, leading to the highest predicted kinetic stability.

Conclusion

While vinyl alcohols are universally recognized as transient species, their stability can be finely tuned through rational structural modifications. The case of 1-(2-methylphenyl)ethen-1-ol serves as an excellent example of how steric hindrance can be employed to enhance the kinetic lifetime of a reactive intermediate. The ortho-methyl group is predicted to act as a shield, slowing the rate of catalyzed tautomerization compared to its unsubstituted analog. This guide provides a robust framework for the experimental validation of this hypothesis, offering detailed protocols for the synthesis, characterization, and kinetic comparison of a series of substituted vinyl alcohols. The insights gained from such studies are invaluable for professionals in medicinal chemistry and process development, where controlling the fate of reactive intermediates is paramount to achieving desired reaction outcomes and developing efficient synthetic routes.

References

  • Wikipedia. Vinyl alcohol. [Link]

  • Quirky Science. (2017). Vinyl Alcohol, Tautomerism, and Earth's Atmosphere. [Link]

  • Pearson+. Vinyl alcohols are generally unstable, quickly isomerizing to car.... [Link]

  • Taylor & Francis Online. Vinyl alcohol – Knowledge and References. [Link]

  • ACS Publications. (2018). Competing Reactions of Vinyl and Hydroxyl Groups of Vinyl Alcohol on Ge(100): Effects of Vinyl Substituent on Dissociative Adsorption. The Journal of Physical Chemistry C. [Link]

  • Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

  • YouTube. (2015). Vinyl alcohols yield tautomers. [Link]

  • PubChem. (1S)-1-(2-methylphenyl)ethan-1-ol. [Link]

  • OSTI.GOV. (1994). Investigations into the chemistry of thermodynamically unstable species. The direct polymerization of vinyl alcohol, the enolic tautomer of acetaldehyde. [Link]

  • PubChem. 1-(2-Methylphenyl)ethanol. [Link]

  • MDPI. (2020). Chemical Modification of Poly(Vinyl Alcohol) in Water. [Link]

  • NIST WebBook. 1-(2-Methylphenyl)ethanol. [Link]

  • NIST WebBook. Ethanone, 1-(2-methylphenyl)-. [Link]

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Comparative

Beyond the Transient Species: A Strategic Guide to 1-(2-Methylphenyl)ethen-1-ol Equivalents

Topic: Strategic Alternatives to 1-(2-methylphenyl)ethen-1-ol in Synthesis Content Type: Publish Comparison Guide Executive Summary In high-precision organic synthesis and drug development, 1-(2-methylphenyl)ethen-1-ol (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Alternatives to 1-(2-methylphenyl)ethen-1-ol in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In high-precision organic synthesis and drug development, 1-(2-methylphenyl)ethen-1-ol (the enol tautomer of 2'-methylacetophenone) is rarely a viable shelf-stable reagent. Due to rapid keto-enol tautomerization favoring the ketone (


), the enol exists only as a transient nucleophile generated in situ.

For researchers targeting the isoquinoline scaffold or controlled C-C bond formation (aldol/Michael manifolds) derived from this structure, relying on the free ketone/enol equilibrium often leads to poor regioselectivity, self-condensation, or steric inhibition due to the ortho-methyl group.

This guide evaluates three field-proven alternative reagents that "lock" or "bypass" this transient enol to deliver superior synthetic outcomes:

  • The Stabilized Nucleophile: Silyl Enol Ethers (for precise C-C bond formation).

  • The Directing Group Surrogate: Oximes (for C-H activation/heterocycle synthesis).

  • The Dehydrated Equivalent: Terminal Alkynes (for cycloadditions).

Part 1: The Fundamental Challenge (Pathway Analysis)

The core issue with 1-(2-methylphenyl)ethen-1-ol is its thermodynamic instability. The ortho-methyl group introduces steric strain (A-strain) that further destabilizes the planar enol form compared to the acetophenone parent.

Pathway Divergence Diagram

The following diagram illustrates why alternatives are necessary. The "Target Enol" is a fleeting intermediate, whereas the alternatives provide stable entry points into the same chemical space.

PathwayMap Ketone 2'-Methylacetophenone (Starting Material) Enol 1-(2-methylphenyl)ethen-1-ol (Transient Species) Ketone->Enol Base/Acid (Reversible) Silyl Alternative 1: Silyl Enol Ether (Trapped Nucleophile) Ketone->Silyl TMSCl/Base (Irreversible Trap) Oxime Alternative 2: Oxime/Hydrazone (Directing Group) Ketone->Oxime NH2OH Alkyne Alternative 3: Terminal Alkyne (Dehydrated Surrogate) Ketone->Alkyne Seyferth-Gilbert Enol->Ketone Fast Product1 Mukaiyama Aldol Adducts Enol->Product1 Low Selectivity Silyl->Product1 Lewis Acid Product2 Isoquinolines (via C-H Activation) Oxime->Product2 Rh(III) Catalyst

Caption: Strategic divergence from the unstable enol. While the enol (red) is transient, silyl ethers and oximes provide stable, isolable platforms for downstream chemistry.

Part 2: Detailed Reagent Comparison

Alternative 1: The Stabilized Nucleophile

Reagent: Trimethyl((1-(o-tolyl)vinyl)oxy)silane Best For: Mukaiyama Aldol reactions, Michael additions, and preventing self-condensation.

Unlike the transient enol, the silyl enol ether is a distinct, isolable species.[1] It allows for Lewis Acid-catalyzed addition to electrophiles, which is critical when the ortho-methyl group causes steric hindrance that slows down traditional base-mediated enolate reactions.

Experimental Protocol: Synthesis & Application

Validates: Self-validating protocol for generating and using the reagent.

Step 1: Synthesis of the Silyl Enol Ether

  • Setup: Flame-dried flask under N₂ atmosphere.

  • Reagents: Dissolve 2'-methylacetophenone (5.0 mmol) and Triethylamine (6.0 mmol, 1.2 equiv) in anhydrous DCM (20 mL).

  • Addition: Cool to 0 °C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (6.0 mmol) dropwise over 10 mins. Note: TMSOTf is preferred over TMSCl for sterically hindered ketones.

  • Reaction: Stir at Room Temperature (RT) for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄.

  • Yield: ~75–85% (Yellow oil).

  • Data Validation: ¹H NMR (CDCl₃) should show vinyl protons as distinct singlets/doublets around δ 4.4–4.6 ppm.

Step 2: Application (Mukaiyama Aldol)

  • Reaction: Mix Silyl Enol Ether (1.2 equiv) + Benzaldehyde (1.0 equiv) in DCM at -78 °C.

  • Catalyst: Add TiCl₄ (1.0 equiv) or BF₃·OEt₂ (catalytic).

  • Outcome: The reaction proceeds smoothly to the β-hydroxy ketone with high syn/anti selectivity, avoiding the retrograde aldol often seen with the free enol.

Alternative 2: The Oxidative Annulation Precursor

Reagent: (E)-1-(2-methylphenyl)ethan-1-one oxime Best For: Synthesis of Isoquinolines and Pyridines via C-H Activation.

If the goal of using the enol was to build a heterocycle (e.g., isoquinoline), the oxime is the superior "alternative." It utilizes the nitrogen atom as a Directing Group (DG) to activate the ortho-C-H bond, bypassing the nucleophilic enol mechanism entirely.

Mechanism of Action (Rh-Catalyzed)

The oxime allows for a Rh(III)-catalyzed oxidative annulation with alkynes.[2] This is the modern "gold standard" for synthesizing isoquinolines from acetophenone derivatives.

RhCycle Start Oxime + Rh(III) CH_Act C-H Activation (Rhodacycle) Start->CH_Act - AcOH Insertion Alkyne Insertion CH_Act->Insertion + Alkyne Red_Elim Reductive Elimination Insertion->Red_Elim Product Isoquinoline + Rh(I) Red_Elim->Product Oxidation Re-oxidation to Rh(III) Product->Oxidation Cu(OAc)2 Oxidation->Start

Caption: The catalytic cycle for Rh(III)-mediated isoquinoline synthesis. The oxime directs the metal to the sterically hindered ortho-position.

Experimental Protocol: Isoquinoline Synthesis
  • Reagents: Oxime (0.2 mmol), Diphenylacetylene (0.22 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

  • Conditions: Sealed tube, 100 °C, 12 hours.

  • Performance: Yields typically >80%.[3][4] The ortho-methyl group is tolerated (and sometimes beneficial for regiocontrol) in this manifold, whereas it hinders the enol/aldol pathway.

Alternative 3: The Dehydrated Surrogate

Reagent: 1-Ethynyl-2-methylbenzene Best For: Cycloadditions (Click chemistry, Diels-Alder) and metal-catalyzed couplings where the oxygen atom is unnecessary.

If the final target does not require the oxygen atom of the enol (e.g., forming a naphthalene core), using the alkyne prevents the need for a dehydration step later.

  • Reactivity: Acts as a dienophile or dipolarophile.

  • Advantage: High atom economy; no water generation during cyclization.

Part 3: Comparative Data Analysis

The following table contrasts the performance of the transient enol (accessed via ketone) against the stable alternatives.

FeatureTarget Enol (in situ from Ketone)Silyl Enol Ether (Alt 1)Oxime (Alt 2)Terminal Alkyne (Alt 3)
Stability Very Low (Tautomerizes)High (Isolable, storable)High (Crystalline solid)High (Stable liquid)
Primary Use General NucleophilePrecise C-C Bond FormationHeterocycle Synthesis (Isoquinolines)Cycloadditions / Coupling
Steric Sensitivity High (o-Me hinders approach)Moderate (Lewis Acid activates)Low (Directed C-H activation)Low
Regiocontrol Poor (Kinetic/Thermo mix)Excellent (Defined geometry)Excellent (Chelation control)N/A
Atom Economy HighModerate (Loss of TMS group)Moderate (Loss of DG/H₂O)Very High
Typical Yield 40–60% (Aldol)75–90% (Mukaiyama)80–95% (Annulation)>90% (Click/Sonogashira)

References

  • Synthesis of Silyl Enol Ethers

    • Methodology: "Regioselective synthesis of silyl enol ethers
    • Source:J. Org.[5][6] Chem. 2002, 67, 12, 4186.

    • Specific Protocol: "Trimethyl((1-(o-tolyl)vinyl)oxy)silane synthesis." Chem. Lett.[7] 1973, 2, 1011.[7]

  • Mukaiyama Aldol Application

    • Methodology: "Lewis Acid-Catalyzed Aldol Reactions of Silyl Enol Ethers."
    • Source:Organic Reactions 2004, Vol 28.

  • Rh(III)

    • Methodology: "Rh(III)
    • Source:J. Am. Chem. Soc.[4][7][8] 2013, 135, 33, 12204–12207.[8]

  • Properties of 2'-Methylacetophenone

    • Data: NIST Chemistry WebBook, SRD 69.

Sources

Validation

cost-benefit analysis of different synthetic routes to 1-(2-methylphenyl)ethen-1-ol

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary & Chemical Reality Check The Nomenclature Paradox: While IUPAC nomenclature defines...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary & Chemical Reality Check

The Nomenclature Paradox: While IUPAC nomenclature defines 1-(2-methylphenyl)ethen-1-ol as a distinct vinyl alcohol, in practical organic synthesis, this species exists in a rapid tautomeric equilibrium favoring its ketone isomer, 2'-methylacetophenone (1-(2-methylphenyl)ethanone).

For drug development professionals, the "performance" of this molecule is evaluated in two contexts:

  • As a Stable Scaffold: Synthesizing pure 2'-methylacetophenone (the ketone).

  • As a Reactive Intermediate: Generating the enol in situ or trapping it as a stable surrogate (e.g., silyl enol ether) for nucleophilic attacks (Aldol, Mannich, Halogenation).

This guide provides a cost-benefit analysis of the three dominant synthetic routes to the 2'-methylacetophenone scaffold , followed by a specialized protocol for trapping the enol for downstream applications.

Comparative Analysis of Synthetic Routes

The choice of route depends heavily on the required regiopurity (ortho vs. para) and scale.

FeatureRoute A: Friedel-Crafts Acylation Route B: Grignard Addition (Recommended) Route C: Pd-Catalyzed Coupling
Starting Material Toluene + Acetyl Chlorideo-Bromotoluene + Acetonitrileo-Tolyl Halide + Vinyl Ether/Acetyl
Reagents AlCl₃ / Lewis AcidMg, Ether/THFPd(PPh₃)₄, Ligands
Regioselectivity Poor (Favors para-isomer)Perfect (Pre-defined by SM)Perfect (Pre-defined by SM)
Atom Economy Moderate (Stoichiometric Al waste)GoodLow (Ligand/Metal waste)
Cost Low ($)Medium (

)
High (

$)
Scalability High (Industrial standard)Medium (Exothermic control)Low (Catalyst cost)
Green Score Low (Solvent/Acid waste)MediumMedium (Trace metal removal)
Best For... Commodity production where isomers can be separated.Pharma/Lab Scale requiring >99% ortho-purity.Late-stage functionalization of complex cores.
Deep Dive: Route Mechanics & Causality
Route A: Friedel-Crafts Acylation (The "Industrial Workhorse")
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Expert Insight: While toluene is cheap, the methyl group is an ortho, para-director. Steric hindrance from the ortho-methyl group significantly disfavors the formation of 2'-methylacetophenone, leading to a product mixture dominated by the para-isomer (4'-methylacetophenone).

  • Critical Flaw: Separation of ortho (bp 214°C) and para (bp 226°C) isomers requires efficient fractional distillation, which is costly at multigram scales. Not recommended for high-purity pharma intermediates.

Route B: Grignard Addition to Nitriles (The "Precision" Route)
  • Mechanism: Nucleophilic addition of o-tolylmagnesium bromide to acetonitrile, followed by acidic hydrolysis of the imine intermediate.

  • Expert Insight: This is the Gold Standard for laboratory and pilot-plant synthesis. By starting with o-bromotoluene, the regiochemistry is locked in. The reaction avoids the isomer separation bottleneck entirely.

  • Causality: The intermediate imine salt precipitates in non-polar solvents, protecting the product from over-addition (unlike reactions with acid chlorides which can form tertiary alcohols).

Route C: Palladium-Catalyzed Coupling (The "Late-Stage" Route)
  • Mechanism: Stille (using tributyl(1-ethoxyvinyl)tin) or Heck carbonylation.

  • Expert Insight: Use this only if the o-tolyl moiety is part of a delicate, multifunctional scaffold that cannot survive Grignard conditions.

Visualization: Decision Matrix & Reaction Pathways

The following diagram illustrates the divergence in synthetic strategy and the critical "Enol Trapping" step for downstream utility.

SynthesisPathways Start_Toluene Toluene (Commodity Chemical) Route_FC Route A: Friedel-Crafts (AlCl3, AcCl) Start_Toluene->Route_FC Low Cost Start_Bromo o-Bromotoluene (Pre-defined Regiochemistry) Route_Grignard Route B: Grignard (Mg, MeCN, H3O+) Start_Bromo->Route_Grignard High Precision Inter_Mixture Product Mixture (Para >> Ortho) Route_FC->Inter_Mixture Poor Selectivity Target_Ketone Target Scaffold: 2'-Methylacetophenone Route_Grignard->Target_Ketone >90% Yield Single Isomer Purification Fractional Distillation (High Energy Cost) Inter_Mixture->Purification Purification->Target_Ketone Low Yield Step_Enolization Enolization (LHMDS / TMSCl) Target_Ketone->Step_Enolization Activation Target_Enol Trapped Enol: Silyl Enol Ether (1-(2-methylphenyl)-1-trimethylsiloxyethene) Step_Enolization->Target_Enol Stable Nucleophile

Caption: Comparative flow of synthetic routes. Note the direct, high-yield path of the Grignard route versus the purification-intensive Friedel-Crafts route.

Detailed Experimental Protocol: Route B (Grignard)

Objective: Synthesis of high-purity 2'-methylacetophenone (10g scale). Rationale: Selected for its balance of cost, safety, and guaranteed regiopurity.

Reagents:
  • o-Bromotoluene (17.1 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol)

  • Acetonitrile (anhydrous, 6.15 g, 150 mmol)

  • THF (anhydrous, 100 mL)

  • HCl (2M)

Step-by-Step Workflow:
  • Grignard Formation:

    • Flame-dry a 250 mL 3-neck flask under N₂. Add Mg turnings and 10 mL THF.

    • Add a crystal of I₂ to activate Mg.

    • Add 5 mL of o-bromotoluene solution (total 17.1g in 40 mL THF) to initiate. Once reflux starts, add the rest dropwise to maintain gentle reflux.

    • Self-Validating Check: Solution should turn turbid/grey, and heat generation indicates successful initiation.

  • Addition to Nitrile:

    • Cool the Grignard reagent to 0°C.[2]

    • Add Acetonitrile (diluted in 20 mL THF) dropwise over 30 mins.

    • Mechanistic Note: The low temperature prevents the Grignard from attacking the acidic

      
      -protons of acetonitrile (deprotonation vs addition).
      
  • Hydrolysis (The Critical Step):

    • Stir at RT for 2 hours. The mixture will contain the imine magnesium salt.

    • Pour the mixture into ice-cold 2M HCl (100 mL). Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purify via vacuum distillation (bp ~105°C @ 15 mmHg) if necessary, though crude purity is often >95%.

Specialized Protocol: Trapping the "Ethen-1-ol"

To access the "product performance" of the enol form (e.g., for Mukaiyama aldol reactions), you must trap it as a Silyl Enol Ether .

Protocol:

  • Dissolve 2'-methylacetophenone (1.0 eq) in dry THF at -78°C.

  • Add LHMDS (Lithium Hexamethyldisilazide, 1.1 eq) dropwise.

    • Why? LHMDS is a bulky, non-nucleophilic base that kinetically deprotonates the methyl group.

  • Stir for 30 mins, then add TMSCl (Trimethylsilyl chloride, 1.2 eq).

  • Allow to warm to RT. The product, 1-(2-methylphenyl)-1-(trimethylsiloxy)ethene , is a stable liquid that acts as the "stored" equivalent of 1-(2-methylphenyl)ethen-1-ol.

References
  • Friedel-Crafts Selectivity : Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

  • Grignard to Ketone Methodology : Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

  • Silyl Enol Ether Synthesis : House, H. O., et al. (1969). "The Chemistry of Carbanions. XVIII. Preparation of Trimethylsilyl Enol Ethers". Journal of Organic Chemistry, 34(8), 2324–2336.

  • Industrial Safety Data : Sigma-Aldrich. "Safety Data Sheet: 2'-Methylacetophenone".

Sources

Comparative

DFT studies to validate the mechanism of 1-(2-methylphenyl)ethen-1-ol reactions

A Comparative Guide to Computational & Experimental Protocols Executive Summary The molecule 1-(2-methylphenyl)ethen-1-ol is the reactive photoenol intermediate generated from the irradiation of 2-methylacetophenone. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Computational & Experimental Protocols

Executive Summary

The molecule 1-(2-methylphenyl)ethen-1-ol is the reactive photoenol intermediate generated from the irradiation of 2-methylacetophenone. This species is a cornerstone in organic synthesis, serving as a "masked" diene for Diels-Alder cycloadditions to construct complex polycyclic scaffolds (e.g., in drug synthesis).

However, modeling its formation (1,5-sigmatropic hydrogen shift) and stability presents unique challenges. Standard functionals often underestimate the barrier heights of H-transfers and fail to capture the weak dispersive forces in the


-stacked transition states.

This guide objectively compares legacy DFT methods against modern dispersion-corrected protocols, validated by experimental Laser Flash Photolysis (LFP) data.

Part 1: The Mechanistic Landscape

To validate this reaction, one must model the photo-excitation, the hydrogen transfer (tunneling), and the subsequent relaxation or trapping.

The Pathway

The reaction proceeds via an Excited State Proton Transfer (ESPT).

  • Excitation: Ground state ketone (

    
    ) absorbs UV light to reach the singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid conversion to the Triplet state (

    
    ).
    
  • 1,5-H Shift: The carbonyl oxygen abstracts a hydrogen from the ortho-methyl group.

  • Enolization: Formation of the

    
    -enol (short-lived) and 
    
    
    
    -enol (long-lived, trappable).
Mechanistic Visualization

Photoenolization cluster_legend State Key Ketone 2-Methylacetophenone (Ground State S0) Excited Triplet State (T1) (n,π*) Ketone->Excited hν (UV) TS TS: 1,5-H Shift (Tunneling) Excited->TS Barrier Z_Enol Z-Enol (Unstable) TS->Z_Enol Fast Z_Enol->Ketone Re-ketonization (k_decay) E_Enol E-Enol (Trappable Diene) Z_Enol->E_Enol Bond Rotation Product Diels-Alder Adduct E_Enol->Product + Dienophile key1 Blue: Stable Reactant key2 Red: Excited State key3 Green: Reactive Intermediate

Figure 1: The photoenolization pathway of 2-methylacetophenone to 1-(2-methylphenyl)ethen-1-ol.

Part 2: Comparative DFT Methodology

This section compares three distinct computational tiers for modeling the 1-(2-methylphenyl)ethen-1-ol mechanism.

The Challenge: Dispersive Forces & H-Tunneling

The transition state for the 1,5-H shift involves a six-membered ring where the aromatic ring and the enolizing chain must align. "Standard" DFT often fails here because it neglects London dispersion forces (critical for the ortho-methyl interaction) and tunneling effects (critical for H-transfer kinetics).

Comparison Matrix
FeatureLegacy Standard (B3LYP)Modern Balanced (

B97X-D)
High-Accuracy Reference (M06-2X / Double Hybrid)
Functional Class Hybrid GGARange-Separated Hybrid + DispersionMeta-Hybrid or Double Hybrid
Dispersion Correction None (usually)Empirical (D2/D3) includedImplicit (M06) or Explicit (D3)
Barrier Height (

)
Underestimated (by 3-5 kcal/mol)Accurate (within 1 kcal/mol)Highly Accurate
Comp. Cost LowMediumHigh
H-Tunneling Requires Wigner correctionRequires Bell/SCT correctionRequires SCT/CVT correction
Recommendation Do Not Use for kineticsRecommended for general studyRecommended for benchmarking
Why B97X-D is the Superior Choice

While B3LYP is ubiquitous, it systematically underpredicts reaction barriers for hydrogen transfers.

  • 
    B97X-D  includes long-range Hartree-Fock exchange (reducing self-interaction error) and empirical dispersion. This correctly models the steric bulk of the ortho-tolyl group in 1-(2-methylphenyl)ethen-1-ol.
    
  • M06-2X is an excellent alternative, specifically parameterized for main-group thermochemistry and non-covalent interactions.

Part 3: Experimental Validation Protocols

A DFT study is only as good as its experimental validation. Use the following protocols to generate data that confirms your computational model.

Protocol A: Laser Flash Photolysis (LFP)

Goal: Measure the lifetime (


) and decay rate (

) of the enol to validate the calculated energy well depth.
  • Sample Prep: Dissolve 2-methylacetophenone (

    
     M) in cyclohexane (degassed).
    
  • Excitation: Pump with Nd:YAG laser (266 nm, 4-6 ns pulse).

  • Detection: Monitor transient absorption at 380-390 nm (characteristic of the E-enol).

  • Analysis: Fit the decay trace to a first-order exponential.

    • Validation: If your DFT-calculated barrier for re-ketonization is correct, the predicted rate (via Transition State Theory) should match the experimental

      
       (
      
      
      
      depending on solvent).
Protocol B: Diels-Alder Trapping

Goal: Confirm the existence of the E-enol isomer.

  • Reaction: Mix 2-methylacetophenone with an excess of electron-deficient dienophile (e.g., Maleic Anhydride or Dimethyl Acetylenedicarboxylate).

  • Irradiation: UV light (

    
     nm) for 2-4 hours.
    
  • Analysis: NMR (

    
    H) quantification of the cycloadduct.
    
  • DFT Correlation: The calculated

    
     of the cycloaddition product should be significantly exergonic (
    
    
    
    kcal/mol) to drive the equilibrium.
Experimental Workflow Diagram

Experimental_Validation Sample Sample: 2-Methylacetophenone (Degassed Solvent) Laser Excitation: Nd:YAG (266nm) Sample->Laser LFP Detection: Transient Absorption (390 nm) Laser->LFP 4ns Pulse Data Data: Decay Rate (k) LFP->Data Kinetic Trace Validation Compare with DFT (Arrhenius Plot) Data->Validation

Figure 2: Laser Flash Photolysis workflow for kinetic validation.

Part 4: Step-by-Step Computational Protocol

To replicate high-fidelity results for 1-(2-methylphenyl)ethen-1-ol, follow this specific computational workflow.

Step 1: Geometry Optimization (Ground & Triplet)
  • Software: Gaussian 16 / ORCA 5

  • Functional:

    
    B97X-D
    
  • Basis Set: def2-TZVP (Triple-zeta quality is essential for the aromatic ring).

  • Solvation: SMD (Solvation Model based on Density) – use Cyclohexane for comparison with standard LFP data.

  • Check: Ensure no imaginary frequencies for minima.

Step 2: Transition State Search (QST3 or TS-Berny)
  • Target: The 1,5-H shift TS.

  • Key Geometric Feature: Look for a C-H-O distance of approx 1.2 - 1.3 Å (symmetric transfer).

  • Validation: MUST have exactly one imaginary frequency corresponding to the H-atom vibration vector.

Step 3: Intrinsic Reaction Coordinate (IRC)
  • Run an IRC calculation to prove the TS connects the Triplet Ketone to the Triplet Enol.

Step 4: Kinetic Calculation (Tunneling)
  • Calculate the rate constant

    
     using Canonical Transition State Theory (CTST).
    
  • Crucial: Apply the Wigner or Eckart tunneling correction. H-transfer rates can be accelerated by

    
     due to tunneling, which standard DFT energies alone will miss.
    
Data Summary Table (Template)
Parameter

B97X-D / def2-TZVP
Experimental (LFP)Deviation

Gap
Calc. Value (eV)~3.3 eV

0.1 eV
TS Barrier (

)
Calc. Value (kcal/mol)~4-6 kcal/mol

1 kcal/mol
Enol Lifetime (

)
Calc. via TST~3

s (in cyclohexane)
Order of Mag.

References

  • Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Source: Journal of the Chemical Society, Faraday Transactions 1, 1973. Significance: Establishes the foundational experimental kinetics for 2-methylacetophenone photoenolization.

  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions (MME55 Set).

    
    B97X-D and M06-2X as superior functionals for barrier heights compared to B3LYP.
    
    
  • Understanding Photoenolization of O-Methyl acetophenone and its subsequent [4+2] addition. Source: ResearchGate / Theoretical Chemistry Accounts, 2022. Significance: A modern DFT study specifically targeting the aromaticity and barrier heights of this exact reaction mechanism.

  • Performance of density functional theory methods to describe intramolecular hydrogen shifts. Source: Journal of Chemical Sciences, 2005.[1] Significance: Provides comparative data on how different functionals handle the specific physics of 1,5-hydrogen shifts.

Sources

Validation

A Guide to the Synthetic Efficacy of 1-(2-Methylphenyl)ethen-1-ol: A Comparative Analysis for Advanced Synthesis

Introduction: The Strategic Value of Tertiary Allylic Alcohols in Modern Synthesis In the intricate landscape of drug discovery and complex molecule synthesis, the choice of foundational building blocks is a critical det...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Tertiary Allylic Alcohols in Modern Synthesis

In the intricate landscape of drug discovery and complex molecule synthesis, the choice of foundational building blocks is a critical determinant of synthetic efficiency and success.[1] Organic building blocks, as functionalized molecules, serve as the primary components for the modular assembly of sophisticated molecular architectures.[1] Among these, tertiary allylic alcohols, such as 1-(2-methylphenyl)ethen-1-ol, represent a class of exceptionally versatile intermediates. Their intrinsic structure, featuring a hydroxyl-bearing stereocenter adjacent to a sterically hindered quaternary carbon and a reactive vinyl group, offers a unique nexus of functionalities. This guide provides an in-depth evaluation of 1-(2-methylphenyl)ethen-1-ol as a synthetic building block, comparing its efficacy against common alternatives and furnishing the experimental validation required by researchers at the forefront of chemical innovation.

Physicochemical Profile and Strategic Synthesis

1-(2-Methylphenyl)ethen-1-ol is a tertiary vinyl carbinol. Its strategic importance lies in its potential for conversion into chiral structures that are challenging to access through conventional methods. The ortho-methyl group introduces steric hindrance that can be strategically exploited to influence the stereochemical outcome of downstream reactions.

Synthesis Protocol: Grignard Vinylation of 2'-Methylacetophenone

The most direct and reliable synthesis of 1-(2-methylphenyl)ethen-1-ol involves the nucleophilic addition of a vinyl organometallic reagent to the corresponding aryl ketone, 1-(2-methylphenyl)ethanone (also known as 2'-methylacetophenone).[2][3][4] The Grignard reaction is a classic, robust, and scalable method for this transformation.

Experimental Protocol 1: Synthesis of 1-(2-methylphenyl)ethen-1-ol

  • Reagent Preparation: A 1 M solution of vinylmagnesium bromide in tetrahydrofuran (THF) (1.2 equivalents) is added to a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon.

  • Reaction Setup: The flask is cooled to 0 °C in an ice bath. A solution of 1-(2-methylphenyl)ethanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent over 30 minutes.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 1-(2-methylphenyl)ethen-1-ol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; an inert atmosphere is essential to prevent their decomposition and ensure high yields.

  • Anhydrous Solvents: The use of anhydrous THF is critical as any protic solvent will quench the Grignard reagent.

  • Controlled Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition at low temperature controls the reaction rate, preventing side reactions and ensuring safety.

  • Aqueous NH₄Cl Quench: A saturated NH₄Cl solution is a mild proton source that effectively quenches the reaction and hydrolyzes the magnesium alkoxide intermediate without causing potential acid-catalyzed degradation of the tertiary allylic alcohol product.

G cluster_synthesis Synthesis Workflow ketone 1-(2-Methylphenyl)ethanone in Anhydrous THF reaction Nucleophilic Addition (0°C to RT, 4h) ketone->reaction grignard Vinylmagnesium Bromide in THF grignard->reaction quench Quench with sat. aq. NH4Cl reaction->quench purify Extraction & Purification quench->purify product 1-(2-Methylphenyl)ethen-1-ol purify->product

Caption: Workflow for the synthesis of 1-(2-methylphenyl)ethen-1-ol.

Core Reactivity: A Gateway to Chiral Carbinols

The true synthetic power of 1-(2-methylphenyl)ethen-1-ol is realized in its derivatization and subsequent use in stereoselective transformations. Optically pure benzylic and allylic secondary alcohols are pivotal structural motifs in countless natural products and drug molecules.[5][6] While classic methods like asymmetric hydrogenation of ketones are effective, they are often not applicable for creating tertiary alcohols. 1-(2-methylphenyl)ethen-1-ol serves as a precursor to chiral tertiary carbinols through modern catalytic methods.

A state-of-the-art application involves its conversion to an ester (e.g., a pivaloate or acetate), followed by an asymmetric, nickel-catalyzed reductive cross-coupling with an aryl or vinyl electrophile.[5][6][7] This cross-electrophile coupling strategy allows for the construction of highly enantioenriched C(sp³)–C(sp²) bonds, a cornerstone of modern organic synthesis.[8]

G cluster_catalysis General Ni-Catalyzed Reductive Cross-Coupling Cycle Ni0 L-Ni(0) NiII_OA L-Ni(II)(Ar)(X) Ni0->NiII_OA Oxidative Addition NiI L-Ni(I)(Ar) NiII_OA->NiI Reduction NiIII L-Ni(III)(Ar)(R)(X) NiI->NiIII Oxidative Addition Product_NiI L-Ni(I)(X) NiIII->Product_NiI Reductive Elimination Product Ar-R (Coupled Product) NiIII->Product Product_NiI->Ni0 Reduction ArX Ar-X (Electrophile 1) ArX->NiII_OA RX R-X (Electrophile 2) (from Vinyl Carbinol) RX->NiIII Reductant Reducing Agent (e.g., Mn, Zn) Reductant->NiII_OA Reductant->Product_NiI

Caption: General catalytic cycle for Nickel-catalyzed reductive cross-coupling.

This methodology is powerful because it tolerates a wide array of sensitive functional groups that would not survive the harsh conditions of traditional organometallic addition or carbonyl reduction reactions.[6]

Comparative Efficacy Analysis

The utility of 1-(2-methylphenyl)ethen-1-ol is best understood by comparing it to alternative building blocks used to achieve similar synthetic goals.

Feature1-(2-Methylphenyl)ethen-1-ol Derivative Alternative A: 1-(2-Methylphenyl)ethanone Alternative B: (2-Methylphenyl)vinyl Stannane/Boronate
Starting Material Readily synthesized from the corresponding ketone.Commercially available, stable aryl ketone.[4]Requires multi-step synthesis; potential stability/toxicity issues (stannanes).[9]
Key Transformation Ni-catalyzed asymmetric reductive cross-coupling.[5]Asymmetric hydrogenation or nucleophilic addition.Pd-catalyzed Stille or Suzuki-Miyaura cross-coupling.[10]
Primary Product Enantioenriched tertiary carbinol derivatives.Enantioenriched secondary alcohols or tertiary alcohols with limited diversity.Arylated vinyl compounds (styrenes).
Stereocontrol Excellent enantioselectivity achievable with chiral ligands.Well-established methods for high enantioselectivity.Not directly applicable for creating a chiral center at the coupling site.
Advantages Access to sterically congested chiral tertiary centers. Broad functional group tolerance.[6]High atom economy. Robust and well-understood reactions.Mild reaction conditions. Well-established and reliable for C-C bond formation.
Disadvantages Requires activation/derivatization. Newer, less established methodology.Cannot directly form the same range of tertiary carbinols.Toxicity of tin reagents. Preparation of organometallic reagent required.

This comparison highlights the unique synthetic space occupied by 1-(2-methylphenyl)ethen-1-ol. It is not merely a substitute for other building blocks but rather an enabler of specific, high-value transformations—namely, the asymmetric synthesis of sterically hindered tertiary carbinols.

Application in Drug Discovery: A Hypothetical Pathway

Phenolic and vinyl-containing compounds exhibit a wide range of biological activities, from anti-inflammatory to anti-angiogenic properties.[11][12][13] The vinyl phenol motif, in particular, has been identified as a novel scaffold for regulating biological processes.[11] 1-(2-Methylphenyl)ethen-1-ol provides a direct route to complex derivatives of this class.

Hypothetical Application: Synthesis of a Chiral Anti-Inflammatory Agent

A key challenge in medicinal chemistry is the synthesis of molecules with precisely controlled three-dimensional structures to optimize target engagement. The scaffold derived from our building block could be used to synthesize a novel CysLT receptor antagonist, inspired by the structure of Quininib.[12]

Experimental Protocol 2: Asymmetric Synthesis of a Chiral Carbinol Intermediate

(Based on the general methodology reported by Wang et al.[5][6][7])

  • Substrate Preparation: 1-(2-methylphenyl)ethen-1-ol is esterified with pivaloyl chloride to form the corresponding pivaloate ester, which serves as the activated electrophile.

  • Catalyst Preparation: In a glovebox, NiCl₂·glyme (5 mol%), a chiral PyBOX ligand (6 mol%), and manganese powder (3 equivalents) are added to a reaction vial.

  • Reaction Setup: The vial is sealed and removed from the glovebox. Anhydrous, degassed dimethylformamide (DMF) is added, followed by the pivaloate ester (1.0 equivalent) and 4-bromoanisole (1.5 equivalents) as the coupling partner.

  • Reaction Execution: The mixture is stirred vigorously at room temperature for 48 hours.

  • Workup and Purification: The reaction is filtered through a pad of Celite, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and purified by flash chromatography to yield the enantioenriched product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Logical decision map for selecting the appropriate building block.

Conclusion

1-(2-methylphenyl)ethen-1-ol is a highly effective and strategic building block for modern organic synthesis. While its direct precursor, 2'-methylacetophenone, is a viable starting point for secondary alcohols, and vinylstannanes/boronates are staples for vinylation, 1-(2-methylphenyl)ethen-1-ol excels in a distinct and valuable niche: the asymmetric synthesis of sterically encumbered tertiary carbinols. Its ability to serve as a substrate in advanced, nickel-catalyzed reductive cross-coupling reactions provides chemists with a powerful tool to access complex, chiral architectures that are of high interest to the pharmaceutical and materials science industries. This guide demonstrates that its efficacy is not just in the bonds it can form, but in the complexity and value of the molecules it enables.

References

  • Rocha, M. et al. (2016). Phenotype-based Discovery of 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol as a Novel Regulator of Ocular Angiogenesis. Journal of Biological Chemistry, 291(14). Available at: [Link]

  • Kuwahara, H. et al. (2004). Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Rocha, M. et al. (2016). Phenotype-Based Discovery of 2-[( E )-2-(Quinolin-2-yl)vinyl]phenol as a Novel Regulator of Ocular Angiogenesis. ResearchGate. Available at: [Link]

  • Kotha, S. et al. (2022). A Facile Approach to Access Multi‐Substituted Indenes via Nazarov Cyclisation of Aryl, Vinyl, and Alkyl/Aryl Carbinols. Mendeleev Communications. Available at: [Link]

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  • Denmark, S. E., & Wang, Z. (2000). 1-Methyl-1-vinyl- and 1-Methyl-1-(prop-2-enyl)silacyclobutane: Reagents for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Synthesis, 2000(07), 999-1003. Available at: [Link]

  • NIST. (n.d.). 1-(2-Methylphenyl)ethanol. NIST WebBook. Retrieved February 10, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

1-(2-Methylphenyl)ethen-1-ol proper disposal procedures

Executive Summary & Chemical Context Stop and Identify: You are likely handling 2'-Methylacetophenone (CAS: 577-16-2).[1] 1-(2-Methylphenyl)ethen-1-ol is the enol tautomer of 2'-methylacetophenone. In standard laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Stop and Identify: You are likely handling 2'-Methylacetophenone (CAS: 577-16-2).[1] 1-(2-Methylphenyl)ethen-1-ol is the enol tautomer of 2'-methylacetophenone. In standard laboratory conditions, this enol is thermodynamically unstable and rapidly tautomerizes into the ketone form (2'-methylacetophenone).

Unless you have chemically "trapped" the enol (e.g., as a silyl enol ether) or are maintaining it under specific cryogenic/photochemical conditions, your waste stream is effectively 2'-methylacetophenone .

  • Primary Hazard Class: Combustible Liquid (Class IIIA).

  • RCRA Status: Non-listed (unless mixed with listed solvents), typically managed as D001 (Ignitable) due to common lab waste commingling protocols.

  • Key Risk: Skin/Eye Irritation and potential for exothermic oxidation if mixed with strong oxidizers.

Hazard Assessment & Waste Characterization

Before disposal, characterize the specific state of your material.[2]

PropertyValue / StatusOperational Implication
CAS Number 577-16-2 (Ketone form)Use this for waste manifesting.
Flash Point ~77°C (170°F)Combustible. Do not dispose of down the drain.[3]
Solubility Insoluble in waterRequires organic solvent waste stream.
Reactivity Enol form is electron-richHigh Risk: Incompatible with oxidizing agents (e.g., Nitric acid, Peroxides).

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization (The "Enol" Factor)

If you are disposing of a reaction mixture where the enol was generated in situ:

  • Quench: Ensure the reaction is fully quenched to allow tautomerization to the stable ketone.

  • Neutralize: If acidic or basic catalysts were used to generate the enol, neutralize the mixture to pH 6-8. This prevents uncontrolled condensation reactions in the waste container.

Phase B: Segregation & Packaging

CRITICAL: Do NOT mix with Oxidizers (Chromic acid, Permanganates) or Halogenated waste (Chloroform, DCM) unless necessary, to keep disposal costs lower and safety higher.

  • Select Container: Use an amber glass bottle or HDPE (High-Density Polyethylene) jerrycan.

    • Why: Amber glass prevents photo-initiated reactions; HDPE is resistant to aromatic ketones.

  • Bulking: Pour the material into the Non-Halogenated Organic Solvent waste stream.

    • Compatible Solvents: Acetone, Methanol, Ethyl Acetate, Toluene.

  • Headspace: Leave at least 10% headspace in the container.

    • Why: Aromatic ketones have significant thermal expansion coefficients.

Phase C: Labeling & Documentation

Label the container immediately upon addition.

  • Chemical Name: 2'-Methylacetophenone (Note "Contains: 1-(2-Methylphenyl)ethen-1-ol tautomer" if required by internal SOP).

  • Hazards: Combustible, Irritant.[3][4][5]

Decision Logic: Disposal Workflow

The following diagram outlines the decision process to ensure the correct waste stream selection.

DisposalWorkflow Start Waste: 1-(2-Methylphenyl)ethen-1-ol CheckState Is it a Pure Chemical or Reaction Mix? Start->CheckState Pure Pure / Expired Reagent CheckState->Pure Pure Mix Reaction Mixture / Crude CheckState->Mix Mixture Segregate Step 2: Segregate Stream Pure->Segregate Quench Step 1: Quench & Neutralize (Force Tautomerization) Mix->Quench Quench->Segregate IsHalo Contains Halogens? (DCM, Chloroform?) Segregate->IsHalo StreamA Stream A: Halogenated Organics (High Cost Disposal) IsHalo->StreamA Yes StreamB Stream B: Non-Halogenated Organics (Fuel Blending - Preferred) IsHalo->StreamB No (Preferred) Label Step 3: Label as '2-Methylacetophenone' (Combustible/Irritant) StreamA->Label StreamB->Label

Caption: Operational workflow for classifying and segregating 2'-methylacetophenone waste streams.

Regulatory & Compliance (RCRA)

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • D001 (Ignitable): Although the flash point (77°C) is technically above the D001 cutoff (60°C), most safety officers recommend classifying it as D001 because it burns readily and is often mixed with lower flashpoint solvents (Acetone/Ethanol) [1].

    • U-List/P-List: 2'-Methylacetophenone is not specifically listed on the EPA P or U lists. However, "Acetophenone" (unsubstituted) is U004. Do not mislabel it as U004, but treat with similar caution [2].

  • Sewer Disposal: STRICTLY PROHIBITED. Aromatic compounds are toxic to aquatic life and disrupt municipal water treatment bacteria [3].

Emergency Procedures: Spills

Scenario: You drop a 500mL bottle in the lab.

  • Evacuate & Ventilate: The vapor is an irritant. Clear the immediate area.[4][6][7]

  • PPE: Nitrile gloves (double gloved recommended) and safety goggles.

  • Contain: Use vermiculite or clay-based absorbent pads.

    • Do not use paper towels as the primary absorbent for large aromatic spills due to flammability risks.

  • Clean: Scoop absorbed material into a sealable bag/bucket. Label as "Debris contaminated with 2'-Methylacetophenone."

  • Wash: Clean the surface with a soap/water solution to remove the oily residue.

References

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • PubChem. (2023). 2'-Methylacetophenone Compound Summary (Safety & Hazards). National Library of Medicine. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2'-Methylacetophenone.Link

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